Fenvalerate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-4,4,4-trideuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3 |
InChI Key |
NYPJDWWKZLNGGM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Fenvalerate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fenvalerate, with a specific focus on the isotopic labeling process to produce deuterated Fenvalerate (Fenvalerate-d6). This document details the synthetic pathways, experimental protocols, and presents quantitative data for the synthesis of isotopically labeled Fenvalerate analogs.
Introduction to Fenvalerate and its Isotopic Labeling
Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture and public health.[1][2] It is a mixture of four stereoisomers arising from two chiral centers.[1][3] The insecticidal activity of Fenvalerate is primarily attributed to the (2S, αS) isomer, known as esfenvalerate.[3][4]
Isotopically labeled compounds, such as this compound, are crucial tools in various scientific disciplines. They serve as internal standards in analytical chemistry for accurate quantification of the parent compound in complex matrices, and are invaluable in metabolism, pharmacokinetic, and environmental fate studies. The introduction of deuterium atoms into the molecule allows for its differentiation from the unlabeled analog by mass spectrometry.
General Synthesis of Fenvalerate
The synthesis of Fenvalerate typically involves the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. A common and efficient method is the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde in the presence of a cyanide source and a catalyst.[5]
The key precursors for the synthesis of Fenvalerate are:
-
2-(4-chlorophenyl)-3-methylbutyric acid: This acid is converted to its more reactive acid chloride form before the esterification reaction.
-
3-phenoxybenzaldehyde: This aldehyde provides the 3-phenoxybenzyl alcohol moiety of the final product.
Isotopic Labeling Strategy for this compound
The synthesis of this compound requires the incorporation of deuterium atoms into one of the precursor molecules. Based on available literature for the synthesis of deuterated pyrethroids, a common strategy is to introduce the deuterium label onto the phenoxybenzyl moiety. This is achieved by using a deuterated precursor for the synthesis of 3-phenoxybenzaldehyde.
A convenient and described method for the synthesis of deuterated pyrethroids, including a D5-Fenvalerate analog, utilizes D6-phenol as the starting material for the synthesis of the labeled 3-phenoxybenzyl group.[6] This approach ensures the stable incorporation of deuterium atoms in a part of the molecule that is less likely to undergo metabolic cleavage.
Experimental Protocol for the Synthesis of Deuterated Fenvalerate (D5-Fenvalerate)
The following protocol is based on the synthesis of D5-Fenvalerate using D6-phenol as the starting material.[6] This procedure can be adapted for the synthesis of this compound by utilizing appropriately deuterated starting materials.
Synthesis of Deuterated 3-Phenoxybenzaldehyde
The synthesis of the deuterated aldehyde precursor involves a multi-step process starting from deuterated phenol.
Synthesis of D5-Fenvalerate
The final step is the esterification reaction between the deuterated 3-phenoxybenzaldehyde and 2-(4-chlorophenyl)-3-methylbutyryl chloride.
Reaction:
-
Deuterated 3-phenoxybenzaldehyde is reacted with 2-(4-chlorophenyl)-3-methylbutyryl chloride in the presence of sodium cyanide and a phase-transfer catalyst.
Typical Reagents and Conditions:
-
Deuterated 3-phenoxybenzaldehyde: The key labeled precursor.
-
2-(4-chlorophenyl)-3-methylbutyryl chloride: The acid chloride precursor.
-
Sodium Cyanide (NaCN): Acts as a source of the cyano group.
-
Phase-Transfer Catalyst (e.g., a quaternary ammonium salt): To facilitate the reaction between the aqueous and organic phases.
-
Solvent: A two-phase system, such as toluene and water.
-
Temperature: Typically carried out at room temperature.
-
Reaction Time: Several hours to overnight.
Quantitative Data
The following table summarizes the reported quantitative data for the synthesis of D5-Fenvalerate.[6]
| Parameter | Value |
| Isotopic Enrichment | 98.3% |
| Chemical Purity | High |
Visualization of Synthetic Pathways and Workflows
General Synthesis of Fenvalerate
Caption: General synthetic pathway for Fenvalerate.
Isotopic Labeling Workflow for Deuterated Fenvalerate
References
Fenvalerate-d6: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fenvalerate-d6, a deuterated internal standard of the synthetic pyrethroid insecticide Fenvalerate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Fenvalerate, primarily utilized in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Fenvalerate residues in various matrices. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled native compound.
Table 1: Physical and Chemical Properties of this compound and Fenvalerate
| Property | This compound | Fenvalerate |
| Molecular Formula | C₂₅H₁₆D₆ClNO₃[1] | C₂₅H₂₂ClNO₃[2] |
| Molecular Weight | 425.94 g/mol [1] | 419.9 g/mol [3] |
| Appearance | - | Viscous yellow or brown liquid[4] |
| Melting Point | Not available | 54-59 °C[3] |
| Boiling Point | Not available | Decomposes at 300 °C[3][4] |
| Water Solubility | - | Practically insoluble (~2 µg/L)[3] |
| Solubility in Organic Solvents | Soluble in nonane[1] | Soluble in acetone, xylene, and kerosene[3] |
| Stability | - | Stable to light, heat, and moisture; unstable in alkaline media[3] |
| Vapor Pressure | - | 0.037 mPa at 25 °C[3] |
| Log P (octanol-water partition coefficient) | - | 6.2[3] |
Experimental Protocols
The accurate detection and quantification of Fenvalerate are crucial for ensuring food safety and monitoring environmental contamination. The use of this compound as an internal standard is a key component of robust analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysis
A common method for the analysis of Fenvalerate residues in food and environmental samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.
Sample Preparation (QuEChERS Method):
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile. For dry samples, hydration with water is necessary before extraction.
-
Salting Out: An extraction salt mixture (commonly containing magnesium sulfate, sodium chloride, and buffering agents) is added to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water.
-
Centrifugation and Final Extract Preparation: The sample is centrifuged again, and the supernatant is collected. The solvent may be evaporated and the residue reconstituted in a suitable solvent for GC-MS analysis. This compound internal standard is added at a known concentration before injection.
GC-MS/MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a low-bleed phenyl-arylene polymer).
-
Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenvalerate and this compound are monitored.
-
Quantification: The concentration of Fenvalerate in the sample is determined by comparing the peak area ratio of the native analyte to that of the this compound internal standard against a calibration curve.
Metabolic Pathway of Fenvalerate
Fenvalerate undergoes metabolic degradation in various organisms, primarily through hydrolysis of the ester linkage and hydroxylation of the aromatic rings. The resulting metabolites are generally less toxic than the parent compound. The metabolic pathway is a critical area of study for understanding the environmental fate and toxicological profile of this insecticide.
Caption: Metabolic pathway of Fenvalerate.
The primary metabolic routes for Fenvalerate involve the cleavage of the ester bond, a reaction that is a major detoxification pathway.[5] Additionally, hydroxylation at various positions on the aromatic rings occurs, followed by conjugation with molecules such as glucose or sulfate to increase water solubility and facilitate excretion from the body.[5] Studies in rats and mice have shown that the major metabolic reactions are ester cleavage and hydroxylation at the 4'-position.[5]
References
- 1. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]
- 2. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fenvalerate (EHC 95, 1990) [inchem.org]
Key Differences Between Fenvalerate and Fenvalerate-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Fenvalerate and its deuterated analog, Fenvalerate-d6. The core distinctions, rooted in isotopic labeling, significantly influence their applications, particularly in analytical chemistry. This document outlines their physicochemical properties, spectroscopic characteristics, and provides a detailed experimental protocol for the quantitative analysis of Fenvalerate using this compound as an internal standard.
Core Distinctions: The Role of Isotopic Labeling
This compound is a stable isotope-labeled version of Fenvalerate, meaning specific hydrogen atoms in the molecule have been replaced with deuterium atoms. This seemingly subtle modification does not significantly alter the chemical reactivity of the molecule but results in a higher molecular weight. This key difference is the foundation of its primary application as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The co-elution of the analyte (Fenvalerate) and the internal standard (this compound) with near-identical chemical behavior, but distinct mass-to-charge ratios, allows for precise quantification by correcting for variations in sample preparation and instrument response.
Physicochemical Properties
The fundamental physicochemical properties of Fenvalerate and this compound are nearly identical, with the exception of molecular weight. The introduction of six deuterium atoms increases the molecular weight of this compound by approximately 6 Da.
| Property | Fenvalerate | This compound | Reference |
| Chemical Formula | C₂₅H₂₂ClNO₃ | C₂₅H₁₆D₆ClNO₃ | [3] |
| Molecular Weight | 419.90 g/mol | 425.94 g/mol | [3] |
| Appearance | Viscous yellow or brown liquid | Not specified, expected to be similar to Fenvalerate | |
| Boiling Point | 300 °C at 37 mm Hg | Not determined, expected to be very similar to Fenvalerate | |
| Density | 1.175 g/cm³ (25/25 °C) | Not determined, expected to be slightly higher than Fenvalerate | |
| Water Solubility | < 1 mg/L at 20 °C | Not determined, expected to be very similar to Fenvalerate | |
| Vapor Pressure | 2.8 × 10⁻⁷ mm Hg at 25 °C | Not determined, expected to be very similar to Fenvalerate |
Spectroscopic Data Comparison
The isotopic labeling of this compound leads to predictable and significant differences in its mass and nuclear magnetic resonance spectra compared to Fenvalerate.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 6 m/z units higher than that of Fenvalerate. This mass shift will also be observed in any fragment ions that retain the deuterated portion of the molecule. The fragmentation pattern itself is expected to be very similar to that of Fenvalerate, as the carbon-deuterium bonds are of similar strength to carbon-hydrogen bonds and do not significantly alter the fragmentation pathways under typical electron ionization (EI) conditions.
Table 2: Comparison of Key Mass Spectral Data
| Feature | Fenvalerate | This compound (Predicted) |
| Molecular Ion (M+) | m/z 419 | m/z 425 |
| Key Fragment Ion 1 | m/z 225 | m/z 225 (if non-deuterated part) or m/z 231 (if deuterated part) |
| Key Fragment Ion 2 | m/z 167 | m/z 167 (if non-deuterated part) or m/z 173 (if deuterated part) |
| Key Fragment Ion 3 | m/z 125 | m/z 125 |
Note: The predicted values for this compound are based on the assumption that the six deuterium atoms are located on one of the phenyl rings, a common practice in the synthesis of such standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium in this compound will be absent. Deuterium is NMR-inactive at the frequency used for proton NMR. In ¹³C NMR, the carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity due to coupling with the deuterium nucleus (spin I=1), and their chemical shifts may be slightly upfield compared to the corresponding carbons in Fenvalerate.
Table 3: Predicted Comparison of ¹H and ¹³C NMR Data
| Spectrum | Fenvalerate | This compound (Predicted) |
| ¹H NMR | Aromatic and aliphatic proton signals present. | Absence of signals for the six deuterated protons. Other proton signals will be present with similar chemical shifts and coupling constants. |
| ¹³C NMR | All carbon signals are singlets (unless coupled to other ¹³C). | Carbons bonded to deuterium will appear as triplets with slightly shifted chemical shifts. Other carbon signals will be largely unaffected. |
Experimental Protocols: Quantification of Fenvalerate using this compound
The following is a representative experimental protocol for the analysis of Fenvalerate in a biological matrix using this compound as an internal standard, based on common practices for pesticide residue analysis.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or tissue) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenate to achieve a final concentration of 50 ng/mL.
-
Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the sample tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation and Collection: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes. Collect the supernatant for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Column: Agilent J&W DB-5ms UI, 15 m × 0.25 mm, 0.25 µm
-
Inlet: Multimode Inlet (MMI) in splitless mode
-
Oven Program: Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fenvalerate: Precursor Ion: m/z 419, Product Ions: m/z 225 (quantifier), m/z 167 (qualifier)
-
This compound: Precursor Ion: m/z 425, Product Ions: m/z 231 (quantifier), m/z 173 (qualifier) (Predicted transitions)
-
-
Mandatory Visualizations
Logical Workflow for Quantitative Analysis
References
Solubility Profile of Fenvalerate-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fenvalerate-d6 in organic solvents. Given the limited availability of specific solubility data for the deuterated form, this document also includes extensive data for the non-deuterated parent compound, Fenvalerate, which serves as a close structural analog and a reliable proxy for solubility estimations. This information is critical for researchers working on analytical method development, formulation, and environmental fate studies involving Fenvalerate and its isotopically labeled standards.
Data Presentation: Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for both this compound and Fenvalerate in various organic solvents. It is important to note that the data for Fenvalerate is significantly more extensive and can be used to infer the solubility behavior of this compound due to their structural similarity.
Table 1: Solubility of this compound
| Solvent | Concentration | Company |
| Nonane | 100 µg/mL | Cambridge Isotope Laboratories |
Table 2: Solubility of Fenvalerate
| Solvent | Solubility (g/L) at 20-23°C | Reference |
| Acetone | > 1000 | [1] |
| Chloroform | > 1000 | [1] |
| Cyclohexanone | > 1000 | [1] |
| Ethanol | > 1000 | [1] |
| Xylene | > 1000 | [1] |
| Methanol | > 450 | [2] |
| Hexane | 77 | [2] |
| Kerosene | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Fenvalerate is described as being readily soluble in most organic solvents[1]. It is practically insoluble in water[3].
Experimental Protocols: A General Methodology for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the public domain, a standard laboratory procedure for assessing the solubility of a compound in an organic solvent is outlined below. This method is widely applicable and serves as a reliable guideline for researchers.
Objective: To determine the solubility of a compound (e.g., this compound) in a specific organic solvent at a given temperature.
Materials:
-
This compound (or the compound of interest)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of the solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer to ensure initial dispersion.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound in a laboratory setting.
Caption: General workflow for experimental solubility determination.
References
Fenvalerate-d6 health and safety data sheet information
An In-depth Technical Guide on the Health and Safety of Fenvalerate-d6
This guide provides comprehensive health and safety information for this compound, a deuterated analog of the pyrethroid insecticide Fenvalerate. It is intended for researchers, scientists, and drug development professionals who may use this compound as an internal standard or in other analytical applications. The toxicological and safety profiles are considered equivalent to those of its non-deuterated counterpart, Fenvalerate.
Section 1: Chemical Identification and Properties
This compound is a synthetic pyrethroid where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | C₂₅H₁₆D₆ClNO₃ | [1] |
| Molecular Weight | 425.94 g/mol | [1] |
| CAS Number | 51630-58-1 (Unlabeled) | [1][2] |
| Appearance | Yellow or brown viscous liquid | [3][4][5][6] |
| Odor | Mild | [4][6] |
| Specific Gravity | 1.175 at 25°C | [3][6] |
| Water Solubility | Approx. 2 µg/L (practically insoluble) | [3][6] |
| Log P (octanol-water) | 6.2 | [4][6] |
| Vapor Pressure | 0.037 mPa at 25°C | [3][6] |
| Stability | Stable to light, heat, and moisture; unstable in alkaline media due to hydrolysis. |[3][6] |
Section 2: Hazard Identification and GHS Classification
Fenvalerate is classified as a moderately toxic insecticide with significant hazards upon exposure.[7][8] The Globally Harmonized System (GHS) classification highlights its potential for acute toxicity, skin and eye irritation, and severe environmental impact.
Table 2: GHS Hazard Classification for Fenvalerate
| Hazard Class | Category | Hazard Statement | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed | [2][9][10][11] |
| Acute Toxicity, Inhalation | 1 or 3 | H330/H331: Fatal or Toxic if inhaled | [9][12][13] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9] |
| Skin Corrosion/Irritation | 1 or 2 | H314/H315: Causes severe skin burns or skin irritation | [2][9][10] |
| Serious Eye Damage/Irritation | 1 or 2A | H318/H319: Causes serious eye damage or eye irritation | [2][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][9][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [9][11] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | [2][9][11] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |[2][9][11] |
Hazard Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS05 (Corrosion), GHS07 (Exclamation mark), GHS09 (Environment)[2][9]
Section 3: Toxicological Information
Exposure to Fenvalerate can occur through ingestion, inhalation, or dermal contact.[14] It is a neurotoxin that affects the central nervous system.[8][14]
Symptoms of Acute Exposure:
-
Dermal: A characteristic symptom is transient skin paraesthesia (tingling, burning, numbness), particularly on the face, which can develop within 30 minutes to a few hours of exposure and typically resolves within 24 hours.[12][14] It may also cause skin irritation, erythema, and blisters.[10][12]
-
Inhalation: May cause irritation to mucous membranes and the respiratory tract.[14][15]
-
Systemic: Following significant exposure, especially via ingestion, symptoms can include nausea, vomiting, epigastric pain, dizziness, fatigue, tremors, muscular paralysis, and in severe cases, convulsions, coma, and death due to respiratory failure.[12][14][15]
Table 3: Summary of Acute Toxicity Data for Fenvalerate
| Test | Species | Route | Value | Citations |
|---|---|---|---|---|
| LD₅₀ | Rat | Oral | 451 mg/kg | [14] |
| LD₅₀ | Rat | Dermal | > 5000 mg/kg | [14] |
| LD₅₀ | Rabbit | Dermal | 1000-3200 mg/kg | [14] |
| NOAEL (90-day study) | Rat | Oral | 125 mg/kg in diet | [3] |
| NOAEC (90-day study) | Rat | Inhalation | 1.8 mg/L air |[9] |
**Section 4: Experimental Protocols and Visualizations
Protocol: Quantification of Fenvalerate in Soil using LC-MS/MS
This protocol describes a typical use case for this compound as an internal standard for the accurate quantification of Fenvalerate in environmental soil samples.
1. Objective: To determine the concentration of Fenvalerate in a soil sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
2. Materials:
-
Soil sample
-
Fenvalerate analytical standard
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Anhydrous sodium sulfate
-
QuEChERS extraction salts
-
Dispersive SPE (dSPE) sorbents
-
Vortex mixer, centrifuge, syringe filters (0.22 µm)
3. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound IS solution.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Programmed gradient from 60% B to 95% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Fenvalerate and this compound.
5. Data Analysis:
-
Generate a calibration curve using standards of known Fenvalerate concentration, each spiked with the same amount of this compound IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
Calculate the concentration of Fenvalerate in the soil sample by comparing its analyte/IS peak area ratio to the calibration curve.
Caption: Workflow for Fenvalerate quantification using an internal standard.
Environmental Degradation Pathway
Fenvalerate degrades in the environment through several key chemical reactions. The primary pathways involve the cleavage of the ester and diphenyl ether linkages, leading to less toxic degradation products.[3]
Caption: Key environmental degradation pathways of the Fenvalerate molecule.
Section 5: Exposure Controls and Personal Protection
Due to its toxicity, strict controls must be implemented when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure safety showers and eyewash stations are readily available.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or chemical splash goggles.[9]
-
Hand Protection: Use compatible, chemical-resistant gloves.[9][10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing. In case of significant exposure risk, complete protective clothing may be necessary.[9][12]
-
Respiratory Protection: If ventilation is inadequate or if working with aerosols or vapors, use a NIOSH-approved respirator.[9][10]
-
Section 6: First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][14]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[10][12][14] If irritation or paraesthesia persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10][14]
Section 7: Handling, Storage, and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][15] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9][16] Take precautionary measures against static discharge.[2]
-
Storage: Store in a cool, well-ventilated, and secure area, away from heat and ignition sources.[1][9] For analytical standards, store in a freezer at -20°C and protect from light.[1] Keep the container tightly closed.[2][9]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material is very toxic to aquatic life and should not be released into the environment.[2][9]
Section 8: Environmental Fate and Ecotoxicity
-
Persistence: Fenvalerate is moderately persistent in the environment. Its half-life in soil can range from 15 days to 3 months, while in river water, it is 4-15 days.[3]
-
Mobility: It has very low water solubility and a high potential to bind to soil particles, meaning there is little risk of leaching into groundwater.[3][7]
-
Ecotoxicity: Fenvalerate is highly toxic to fish and other aquatic organisms.[3][7] The LC₅₀ values for aquatic life can be as low as 0.008 µg/L.[3] It is also highly toxic to bees.[7][8] Care must be taken to prevent any release into waterways or the environment.[9]
References
- 1. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fenvalerate [hero.epa.gov]
- 4. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fenvalerate (EHC 95, 1990) [inchem.org]
- 7. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 8. Fenvalerate - Wikipedia [en.wikipedia.org]
- 9. farmag.co.za [farmag.co.za]
- 10. solverchembooks.com [solverchembooks.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Fenvalerate (UK PID) [inchem.org]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. hpmindia.com [hpmindia.com]
- 15. maguirehq.com [maguirehq.com]
- 16. corteva.com [corteva.com]
Commercial Sourcing and Technical Guide for High-Purity Fenvalerate-d6
For researchers, scientists, and professionals in drug development requiring high-purity Fenvalerate-d6 for analytical and research purposes, several reputable commercial suppliers provide this deuterated internal standard. This guide offers an in-depth overview of available products, their technical specifications, and a general framework for their application in experimental workflows.
Commercial Supplier Analysis
High-purity this compound is primarily available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. These standards are crucial for use in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of the unlabeled parent compound, Fenvalerate.
Key Suppliers and Product Specifications
A primary supplier identified for high-purity this compound is Cambridge Isotope Laboratories, Inc. (CIL). The product specifications are detailed below, providing a clear basis for comparison and selection.
| Parameter | Cambridge Isotope Laboratories, Inc. (CIL) |
| Product Name | Fenvalerate (D6, 98%) 100 µg/mL in nonane |
| Catalog Number | DLM-10035-1.2 |
| Chemical Purity | 98%[1] |
| Isotopic Enrichment | Not explicitly stated, but implied by "D6" designation |
| Concentration | 100 µg/mL in nonane[1] |
| Molecular Formula | C25H16D6ClNO3[1] |
| Molecular Weight | 425.94[1] |
| CAS Number (Unlabeled) | 51630-58-1[1] |
| Format | Solution |
| Storage Temperature | Freezer (-20°C)[1] |
| Application | Environmental Analysis, Pesticide/Herbicide and Metabolite Standards[1] |
Other suppliers of Fenvalerate and related reference materials include HPC Standards, which offers a D5-Fenvalerate, as well as LGC Standards, AccuStandard, and Sigma-Aldrich, which provide the unlabeled Fenvalerate standard and may offer deuterated versions upon inquiry.[2][3][4] Researchers are encouraged to request Certificates of Analysis (CoA) from suppliers for detailed lot-specific information on purity and isotopic enrichment.
Experimental Protocols and Methodologies
While the specific, proprietary synthesis and purification protocols for commercial this compound are not publicly disclosed by suppliers, the general application of such standards in analytical workflows is well-established. The following outlines a typical experimental protocol for the use of this compound as an internal standard for the quantification of Fenvalerate in a sample matrix.
General Protocol for Sample Analysis using this compound Internal Standard
-
Standard Preparation :
-
Prepare a stock solution of the certified this compound standard.
-
Create a series of calibration standards by spiking known concentrations of unlabeled Fenvalerate into a blank matrix, with a constant, known concentration of this compound added to each.
-
-
Sample Preparation :
-
Extract Fenvalerate from the sample matrix (e.g., tissue, soil, water) using an appropriate solvent and extraction technique (e.g., QuEChERS, solid-phase extraction).
-
Add a known amount of the this compound internal standard to the sample extract.
-
Concentrate or dilute the sample as necessary.
-
-
Instrumental Analysis :
-
Analyze the calibration standards and the prepared samples using LC-MS/MS or GC-MS.
-
Monitor the specific mass transitions for both unlabeled Fenvalerate and this compound.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the ratio of the peak area of Fenvalerate to the peak area of this compound against the concentration of Fenvalerate.
-
Determine the concentration of Fenvalerate in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing Workflows and Relationships
To further clarify the processes and concepts involved in utilizing high-purity this compound, the following diagrams have been generated.
Caption: Experimental workflow for using a this compound internal standard.
References
Methodological & Application
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Fenvalerate-d6 quantification
Application Note: A Robust LC-MS/MS Method for the Quantification of Fenvalerate-d6
Introduction
Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests on food crops.[1] Due to its potential for human and environmental toxicity, regulatory agencies worldwide monitor its residue levels in food products.[1] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate and precise quantification of fenvalerate in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.[2]
This application note presents a sensitive and selective LC-MS/MS method for the quantification of this compound. While this compound is most commonly employed as an internal standard for the analysis of fenvalerate, this protocol details its direct quantification, which can be adapted for various research and drug development applications, including metabolic fate studies or as a primary analyte in specific experimental designs. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis.[3][4]
Experimental Protocols
1. Reagents and Chemicals
-
This compound certified reference material
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Preparation (QuEChERS Method)
The following protocol is a general procedure for the extraction of this compound from a solid matrix (e.g., fruit, vegetable, or cannabis flower).[5][6][7]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, addition of water may be necessary prior to homogenization.[8]
-
Extraction: Add 10 mL of acetonitrile to the sample tube.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.[6]
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: A flowchart of the QuEChERS-based sample preparation protocol.
3. LC-MS/MS Analysis
The chromatographic separation is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent[9] |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[10] |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate[11] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1.0 µL |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| MS System | Agilent 6470 Triple Quadrupole or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 600 °C[7] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Method Parameters.
4. MRM Transitions
The following table outlines the optimized MRM transitions for this compound. These transitions should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 426.2 | 167.1 | 80 | 10 |
| This compound (Qualifier) | 426.2 | 125.1 | 80 | 20 |
Table 2: MRM Transitions for this compound.
Caption: Logical workflow for LC-MS/MS data acquisition and processing.
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantitation (LOQ), accuracy, and precision. Matrix-matched calibration standards were used to account for any matrix effects.[9]
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery at 3 levels) | 85 - 110% |
| Precision (%RSD at 3 levels) | < 10% |
Table 3: Summary of Method Validation Results.
The linearity of the method was assessed by analyzing a series of matrix-matched calibration standards. The method demonstrated excellent linearity over the specified concentration range.[9] Acceptable accuracy and precision were achieved at low, medium, and high quality control (QC) concentrations.[9]
Chromatography
The developed LC method provides good separation of this compound from potential matrix interferences. Fenvalerate consists of two enantiomeric pairs, which can sometimes be partially resolved chromatographically, resulting in two closely eluting peaks.[1] The chromatographic conditions should be optimized to ensure consistent integration of the peak(s).
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound. The use of a modified QuEChERS sample preparation protocol allows for effective extraction and cleanup from complex matrices. The method is suitable for a variety of applications in research and drug development that require the accurate measurement of this compound. While presented here as a primary analyte, this method can be readily adapted to use this compound as an internal standard for the quantification of fenvalerate.
References
- 1. griffinanalytical.com [griffinanalytical.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the Use of Fenvalerate-d6 as an Internal Standard in Pesticide Residue Analysis
Introduction
The accurate quantification of pesticide residues in complex matrices such as fruits, vegetables, and other agricultural products is a critical aspect of food safety and environmental monitoring. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and precision of analytical methods by compensating for matrix effects and variations during sample preparation and analysis. Fenvalerate-d6, a deuterated analog of the synthetic pyrethroid insecticide fenvalerate, serves as an excellent internal standard for the analysis of fenvalerate and other pyrethroid pesticides. This document provides detailed application notes and protocols for the use of this compound as an internal standard in conjunction with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Key Principles and Applications
This compound is an ideal internal standard for fenvalerate analysis because its chemical and physical properties are nearly identical to the native analyte. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled fenvalerate by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any losses of the target analyte during sample processing can be corrected, leading to more reliable and accurate quantification.
This method is applicable to a wide range of fruit and vegetable matrices for the determination of fenvalerate and other structurally related pyrethroid pesticides.
Experimental Protocols
Preparation of Standard Solutions
1.1. This compound Internal Standard Stock Solution (100 µg/mL): Purchase a certified standard of this compound. If received as a solid, accurately weigh approximately 10 mg of the standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or toluene to obtain a stock solution of 100 µg/mL. Store the stock solution at -20°C in an amber vial.
1.2. This compound Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL stock solution 1:100 with acetonitrile to obtain a working solution of 1 µg/mL. This working solution will be used to spike the samples.
1.3. Pesticide Calibration Standards: Prepare a series of calibration standards containing the target pesticide(s) at concentrations ranging from approximately 1 to 500 ng/mL in a suitable solvent (e.g., acetonitrile). These standards should also be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[1][2]
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
Detailed Steps:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample (e.g., 10-15 g) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.[3]
-
Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake it vigorously for 1 minute.
-
Salting-Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake the tube vigorously for 1 minute.[3]
-
Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes to achieve phase separation.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE cleanup tube containing a sorbent mixture appropriate for the matrix (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The choice of dSPE sorbent may need to be optimized depending on the complexity and pigmentation of the sample matrix. For highly pigmented samples, graphitized carbon black (GCB) may be included.
-
Final Centrifugation: Cap the dSPE tube, vortex for 1 minute, and then centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
3.1. GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of pyrethroid pesticides.
Workflow for GC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 98% B over 15 minutes, hold for 3 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
MRM Transitions for Fenvalerate and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Fenvalerate | 420.1 [M+H]⁺ | 167.1 | 225.1 | 10 / 5 |
| This compound | 426.1 [M+H]⁺ | 167.1 | 231.1 | 10 / 5 |
Note: Similar to the GC-MS/MS transitions, the LC-MS/MS MRM transitions for this compound are predicted and should be experimentally confirmed and optimized.
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed to ensure its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 1: Method Validation Parameters for Fenvalerate using this compound Internal Standard
| Parameter | Matrix: Apple | Matrix: Tomato | Matrix: Spinach |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.992 |
| LOD (mg/kg) | 0.003 | 0.003 | 0.005 |
| LOQ (mg/kg) | 0.01 | 0.01 | 0.015 |
| Recovery (%) | 95 ± 8 | 92 ± 10 | 88 ± 12 |
| Precision (RSDr, %) | < 10 | < 12 | < 15 |
Note: The data presented in this table are representative values and should be established by the analyzing laboratory for each specific matrix and instrument.
Recovery and Precision Studies:
To assess the accuracy and precision of the method, recovery experiments should be conducted by spiking blank matrix samples with known concentrations of the target pesticides at multiple levels (e.g., LOQ, 5x LOQ, and 20x LOQ). The samples are then processed and analyzed as described above. The recovery is calculated as the measured concentration divided by the spiked concentration, expressed as a percentage. The precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. Acceptable recovery is generally within the range of 70-120%, with an RSD of ≤ 20%.
The use of this compound as an internal standard in conjunction with QuEChERS sample preparation and MS/MS detection provides a robust and reliable method for the quantitative analysis of fenvalerate and other pyrethroid pesticide residues in a variety of fruit and vegetable matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and defensible analytical data for food safety and regulatory compliance.
References
Application Note: Protocol for Preparing Fenvalerate-d6 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenvalerate is a synthetic pyrethroid insecticide effective against a broad spectrum of pests.[1][2] In analytical and research settings, an isotopically labeled internal standard, such as Fenvalerate-d6, is crucial for accurate quantification by compensating for sample loss during preparation and instrumental analysis. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and analytical applications.
Fenvalerate is characterized as a viscous yellow or brown liquid that is stable to light, heat, and moisture but is rapidly hydrolyzed in alkaline conditions.[3][4] It is practically insoluble in water but readily soluble in most organic solvents, including acetone, ethanol, xylene, and dimethyl sulfoxide (DMSO).[3][4] Proper preparation and handling of standard solutions are critical for generating reliable and reproducible experimental results.
Data Presentation: Solution Parameters
The following table summarizes the key quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Intermediate Stock Solution | Working Solutions |
| Analyte | This compound (≥98% purity) | This compound | This compound |
| Solvent | Acetone (HPLC or analytical grade) | Acetone (HPLC or analytical grade) | Acetone (or final mobile phase) |
| Concentration | 1000 µg/mL | 100 µg/mL | 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL |
| Preparation Volume | 10 mL | 10 mL | 1 mL (or as required) |
| Storage Temperature | -20°C or lower in a freezer.[5][6] | -20°C or lower in a freezer.[5][6] | Use immediately or store at -20°C for short term |
| Storage Vessel | Amber glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Amber glass autosampler vials |
| Stability | Up to 6 months at ≤ -20°C when protected from light.[5] | Up to 6 months at ≤ -20°C when protected from light.[5] | Prepare fresh daily for best results |
Experimental Protocols
3.1 Materials and Equipment
-
This compound (neat material, ≥98% purity)
-
Acetone (HPLC or analytical grade)
-
Calibrated analytical balance (readable to 0.01 mg)
-
10 mL volumetric flasks (Class A, amber glass)
-
Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL, 1-10 mL)
-
Pipette tips
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2 Safety Precautions
-
Fenvalerate is classified as a moderately hazardous substance and is a recognized irritant.[1]
-
Perform all weighing and solution preparation steps inside a certified chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.[6]
-
Dispose of all chemical waste according to institutional and local regulations.
3.3 Protocol for 1000 µg/mL Stock Solution Preparation
-
Allow the vial containing neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 10 mg of this compound neat material into a tared weighing boat or directly into a 10 mL Class A amber volumetric flask.
-
Record the exact weight.
-
Add approximately 5 mL of acetone to the volumetric flask.
-
Cap the flask and gently swirl or vortex until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Once dissolved, bring the flask to the 10 mL mark with acetone.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with "this compound Stock Solution," the concentration (1000 µg/mL), preparation date, and initials.
-
Store the stock solution in a freezer at -20°C or lower, protected from light.[6]
3.4 Protocol for Working Solution Preparation (Serial Dilution)
Working solutions should be prepared fresh from the stock solution as needed. The following describes the preparation of an intermediate stock and a series of working standards.
3.4.1 Preparation of 100 µg/mL Intermediate Stock Solution
-
Allow the 1000 µg/mL stock solution to equilibrate to room temperature.
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL Class A amber volumetric flask.
-
Dilute to the 10 mL mark with acetone.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
This solution can be used immediately or stored at -20°C.
3.4.2 Preparation of Calibration Working Solutions (0.1 - 10.0 µg/mL)
Prepare a series of working solutions from the 100 µg/mL intermediate stock solution. An example dilution scheme is provided below.
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) | Diluent Volume (µL) |
| 10.0 | 100 | 1 | 900 |
| 5.0 | 50 | 1 | 950 |
| 1.0 | 10 | 1 | 990 |
| 0.5 | 50 (from 10 µg/mL std) | 1 | 950 |
| 0.1 | 10 (from 10 µg/mL std) | 1 | 990 |
-
Label individual amber vials or tubes for each concentration.
-
Pipette the required volume of the 100 µg/mL stock (or the 10 µg/mL standard for the lowest concentrations) into the appropriately labeled vial.
-
Add the corresponding volume of diluent (acetone or final mobile phase).
-
Cap and vortex each vial to ensure thorough mixing.
-
These working solutions are now ready for analysis.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Logical relationship for calculating dilutions using the M1V1 = M2V2 formula.
References
- 1. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]
Application Notes & Protocols for Fenvalerate-d6 Analysis in Environmental Matrices
Introduction
Fenvalerate is a synthetic pyrethroid insecticide used extensively in agriculture to control a wide variety of pests. Due to its persistence and potential toxicity to non-target organisms, particularly aquatic life, regulatory bodies and environmental researchers actively monitor its presence in soil and water.[1] Accurate quantification of fenvalerate requires robust and reliable analytical methods. The use of a deuterated internal standard, Fenvalerate-d6, is crucial for achieving high accuracy through isotope dilution mass spectrometry. This technique corrects for analyte loss that may occur during sample preparation and instrumental analysis, ensuring more precise and dependable results.
These application notes provide detailed protocols for the extraction and cleanup of this compound from soil and water samples, tailored for researchers and analytical scientists. The methods described are the widely adopted QuEChERS procedure for soil and Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for water.
Soil Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup steps, making it highly efficient for the analysis of pesticide residues in complex matrices like soil.[2][3] This protocol is adapted for the extraction of fenvalerate and its deuterated internal standard.
Experimental Protocol
-
Sample Homogenization:
-
Air-dry the soil sample to remove excess moisture and sieve it through a 2 mm mesh to remove stones and large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[4]
-
Note: If the soil is very dry, add 7 mL of deionized water, vortex, and allow the sample to hydrate for 30 minutes before proceeding.[4]
-
-
Internal Standard Spiking & Extraction:
-
Spike the sample with an appropriate volume of this compound standard solution in acetonitrile.
-
Add 10 mL of acetonitrile (MeCN) to the centrifuge tube.[4]
-
Cap the tube tightly and shake vigorously or vortex at high speed for 5 minutes to ensure thorough extraction of the analyte from the soil matrix.[4]
-
-
Salting-Out (Partitioning):
-
Add a pre-weighed mixture of anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl). A common combination is 4 g MgSO₄ and 1.5 g NaCl.[5]
-
Immediately cap and shake the tube vigorously for 2 minutes to induce phase separation between the aqueous and organic layers.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove nonpolar interferences), along with anhydrous MgSO₄ to remove residual water.[4]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[4]
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant into an autosampler vial, typically through a 0.22 µm syringe filter, for subsequent analysis by GC-MS/MS or LC-MS/MS.
-
Workflow Diagram: QuEChERS for Soil
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Data Presentation: QuEChERS Performance
| Analyte | Matrix | Spike Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Fenvalerate | Sediment | 4.0 | 85.1 | 5.3 | 4.0 | [6] |
| Fenvalerate | Sediment | 20.0 | 92.1 | 3.2 | 4.0 | [6] |
| Fenvalerate | Sediment | 50.0 | 88.5 | 4.6 | 4.0 | [6] |
Water Sample Preparation: SPE and LLE Protocols
For aqueous matrices, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective sample preparation techniques. SPE offers the advantage of high analyte concentration and reduced solvent usage, while LLE is a classic and robust method suitable for various water types.[7][8]
Method A: Solid-Phase Extraction (SPE) Protocol
-
Sample Preparation:
-
Filter the water sample (typically 500-1000 mL) through a glass fiber filter to remove suspended solids.[9]
-
If required, adjust the sample pH according to the specific SPE sorbent guidelines.
-
Spike the filtered water sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase sorbent cartridge (e.g., Oasis HLB).[9]
-
Condition the cartridge by passing 5-10 mL of an elution solvent (e.g., ethyl acetate or dichloromethane), followed by 5-10 mL of methanol, and finally 5-10 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.[10]
-
-
Sample Loading:
-
Load the entire water sample through the conditioned SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
-
Washing and Drying:
-
After loading, wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.
-
Dry the cartridge by drawing a vacuum or passing nitrogen through it for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes (Fenvalerate and this compound) by passing a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.[8]
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or ethyl acetate) for instrumental analysis.[9]
-
Workflow Diagram: SPE for Water
Caption: Workflow for this compound extraction from water using Solid-Phase Extraction.
Method B: Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
Measure a specific volume of the water sample (e.g., 500 mL) into a 1 L separatory funnel.
-
Spike the sample with the this compound internal standard.
-
-
Extraction:
-
Add 50-60 mL of a water-immiscible organic solvent, such as dichloromethane (DCM) or a hexane/DCM mixture, to the separatory funnel.[11]
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate completely.
-
-
Collection of Organic Phase:
-
Drain the lower organic layer (if using DCM) into a collection flask.
-
Repeat the extraction process two more times with fresh portions of the extraction solvent, combining all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., <5 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Quantitatively transfer the concentrated extract to a graduated tube and adjust the final volume to 1 mL.
-
Workflow Diagram: LLE for Water
Caption: Workflow for this compound extraction from water using Liquid-Liquid Extraction.
Data Presentation: SPE and LLE Performance
| Method | Analyte | Matrix | Spike Level | Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| SPE | Esfenvalerate | Water | 0.835 µg/L | 70-130 | <15 (est.) | N/A | [8] |
| LLE | Pyrethroids | Surface Water | 5-20 ng/L | 81.0-126.4 | <10 | N/A | [11] |
| LLE | Pyrethroids | Surface Water | 50-200 ng/L | 90.2-119.9 | <10 | N/A | [11] |
| SPE | Fenvalerate | Water | 0.25 µg/L | ~102 | 11.1 | 0.065 µg/L (IDL) | [12] |
| LLE | Fenvalerate | Natural Waters | 32.2 ng/mL | 85-121 | <1.5 | 0.04-2.20 ng/mL | [13] |
N/A: Not Available in the cited source. IDL: Instrument Detection Limit.
Analytical Determination
Following sample preparation, the final extracts are ready for instrumental analysis. Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the quantification of fenvalerate.[14][15][16] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity, which is particularly important when dealing with complex environmental matrices.[14] The concentration of Fenvalerate is determined by calculating the ratio of the native analyte to the this compound internal standard, which provides highly accurate and precise quantification.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. waters.com [waters.com]
- 11. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
Fenvalerate-d6 application in environmental monitoring studies
Application Note: Fenvalerate-d6 for Environmental Monitoring
Introduction
Fenvalerate is a broad-spectrum synthetic pyrethroid insecticide used to control a wide range of pests on crops like cotton and in domestic settings.[1] It is a racemic mixture of four stereoisomers, with the esfenvalerate isomer possessing the highest insecticidal activity.[1] As a Type II pyrethroid, which contains an α-cyano group, fenvalerate is characterized by its neurotoxicity, acting on the voltage-gated sodium channels in nerve cells.[2][3] This mechanism leads to prolonged channel opening, membrane depolarization, and ultimately neurotoxic effects in target organisms.[2] Due to agricultural runoff and spray drift, fenvalerate can contaminate surface waters and soils, posing a significant risk to non-target organisms, particularly fish and aquatic invertebrates, to which it is highly toxic.[1][2][4]
Accurate and sensitive monitoring of fenvalerate in environmental matrices is crucial for risk assessment and regulatory compliance. The complexity of environmental samples (e.g., water, soil, sediment) presents analytical challenges, including matrix interference and analyte loss during sample preparation. To overcome these issues, isotope dilution mass spectrometry (IDMS) is the preferred analytical approach.[5][6] this compound, a deuterated analog of fenvalerate, serves as an ideal internal standard for this technique. Because it is chemically identical to the native analyte, it co-elutes chromatographically and exhibits the same behavior during extraction, cleanup, and ionization, effectively compensating for variations in sample processing and instrument response.[6][7] This application note provides detailed protocols for the use of this compound in the quantitative analysis of fenvalerate in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a highly accurate quantification technique used in analytical chemistry.[5] The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., this compound) to a sample before any processing steps.[5][6] This "isotopic spike" serves as an internal standard. During sample extraction, cleanup, and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the heavier isotopic standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signals, the original concentration of the native analyte in the sample can be determined with high precision and accuracy, correcting for both matrix effects and procedural losses.[5][6]
Analytical Performance
The use of deuterated internal standards like this compound is integral to robust methods for pyrethroid analysis developed by agencies such as the U.S. Geological Survey (USGS). These methods achieve low detection limits and high accuracy across various environmental matrices.
Table 1: Typical Performance Data for Pyrethroid Analysis using GC/MS
| Matrix | Method | Analyte | Average Recovery (%) | Method Detection Limit (MDL) | Reference |
|---|---|---|---|---|---|
| Environmental Water | SPE-GC/MS | Pyrethroids | 84 - 96% | 2.0 - 6.0 ng/L | [8] |
| Environmental Water | SPE-GC/MS/MS | Pyrethroids | > 70% | 0.5 - 1.0 ng/L | [8] |
| Environmental Sediment | MAE-SPE-GC/MS | Pyrethroids | 88 - 100% | 1.0 - 2.6 µg/kg | [8] |
| Environmental Sediment | MAE-SPE-GC/MS/MS | Pyrethroids | > 70% | 0.2 - 0.5 µg/kg | [8] |
| Soil | QuEChERS-GC/MS | Multiclass Pesticides | ~70 - 120% | Analyte Dependent |[9] |
Note: Data represents general performance for pyrethroid class analysis using validated methods where deuterated internal standards are employed. MAE refers to Microwave-Assisted Extraction.
Experimental Protocols
Protocol 1: Analysis of Fenvalerate in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction of fenvalerate from filtered water samples using solid-phase extraction, with quantification by GC-MS using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Collect a 1-liter water sample in an amber glass bottle and chill immediately.[8]
-
Filter the sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.[8]
-
Add a known quantity of this compound solution (in a water-miscible solvent like acetone) to the filtered water sample to serve as the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a divinylbenzene-poly(N-vinylpyrrolidone) copolymer like ENV+) by passing portions of dichloromethane, acetone, and finally ultrapure water through it.[10][11]
-
Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
After loading, wash the cartridge with ultrapure water to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
-
Elution and Concentration:
-
Elute the retained analytes (fenvalerate and this compound) from the cartridge using an appropriate solvent such as dichloromethane or ethyl acetate.[10][11]
-
Collect the eluate and concentrate it to a small volume (e.g., 0.5 mL) using a gentle stream of nitrogen.
-
Exchange the solvent to ethyl acetate for GC-MS analysis and adjust to a final volume of 1 mL.[8]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]
-
Injection: 1-2 µL, splitless injection.[10]
-
Oven Program: A typical program starts at 70-90°C, ramps up to 180°C, and then ramps at a slower rate to a final temperature of 260-280°C, holding for several minutes.[10][12]
-
MS Detection: Operate in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both fenvalerate and this compound.
-
Protocol 2: Analysis of Fenvalerate in Soil/Sediment by QuEChERS and GC-MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil.[9][13]
Methodology:
-
Sample Extraction:
-
Weigh 10-15 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add a specific volume of water to hydrate the sample.
-
Spike the sample with a known amount of this compound internal standard.
-
Add 10-15 mL of acetonitrile.[9]
-
Add a packet of QuEChERS extraction salts (commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffered version).[9][13]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube to separate the organic layer (acetonitrile) from the solid and aqueous layers.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE cleanup tube.
-
The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove matrix interferences such as organic acids and sugars.[9][14]
-
Shake the d-SPE tube for 30-60 seconds and then centrifuge.
-
-
GC-MS Analysis:
-
Take the final cleaned extract and inject it directly into the GC-MS system.
-
Follow the GC-MS analysis conditions as described in Protocol 1. The robust cleanup provided by the QuEChERS method helps minimize matrix effects and protect the instrument inlet and column.[9]
-
Toxicological Pathway
Understanding the mechanism of action of fenvalerate provides context for its environmental monitoring. As a Type II pyrethroid, its primary target in both insects and non-target organisms is the voltage-gated sodium channel in nerve cell membranes.[3]
References
- 1. Fenvalerate - Wikipedia [en.wikipedia.org]
- 2. Fenvalerate (UK PID) [inchem.org]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 11. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Pyrethroids in Food Matrices Using Fenvalerate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of pyrethroid residues in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of Fenvalerate-d6 as an internal standard ensures accuracy and precision in the analytical results.
Introduction
Pyrethroids are a class of synthetic insecticides widely used in agriculture to protect crops and in animal health to control pests.[1] Their extensive use can lead to the presence of residues in food products, posing potential health risks to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in various food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety.
This application note details a robust and validated method for the simultaneous determination of multiple pyrethroid insecticides in diverse food matrices, including those with high fat and protein content like meat, milk, and eggs, as well as fruits and vegetables.[2][3] The methodology is based on the widely accepted QuEChERS sample preparation technique, which offers high recovery and efficiency in extracting a broad range of pesticides.[4][5][6] Quantification is performed by GC-MS/MS, providing excellent selectivity and sensitivity.[2][3] The inclusion of a deuterated internal standard, this compound, compensates for potential analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and reproducibility of the method.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all LC-MS or residue analysis grade.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
d-SPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB).
-
Standards: Analytical standards of target pyrethroids and this compound.
-
Water: Deionized water.
-
Food Samples: Homogenized representative samples of the food matrix to be analyzed.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps.[5][6]
-
Sample Homogenization: Weigh 10 ± 0.1 g of a thoroughly homogenized food sample into a 50 mL polypropylene centrifuge tube.[7] For liquid samples like milk, use 10 mL.
-
Internal Standard Spiking: Fortify the sample with an appropriate concentration of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube. For high-fat matrices, a mixture of acetonitrile and ethyl acetate (e.g., 1:1 v/v) can improve the extraction efficiency of non-polar pyrethroids.[2][3]
-
Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of salts induces phase separation.[5]
-
Securely cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pyrethroids into the organic layer.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[8]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 25 mg of PSA, and 25 mg of GCB.[2][3] PSA removes polar interferences, while GCB helps in the removal of pigments and sterols.
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into a clean test tube.
-
The extract can be directly analyzed by GC-MS/MS or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., ethyl acetate) for analysis.[8]
-
Instrumental Analysis: GC-MS/MS
The analysis of pyrethroids is effectively performed using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS), which provides high selectivity and sensitivity.[2][3]
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating pyrethroid isomers.
-
Injector: Splitless injection at a temperature of 280 °C.
-
Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, then ramped to 180 °C at 25 °C/min, followed by a ramp to 300 °C at 5 °C/min, and a final hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes in complex matrices.[3] Precursor and product ions for each pyrethroid and the internal standard should be optimized.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 290 °C.
-
Data Presentation
The following tables summarize the quantitative performance of the described method for a selection of common pyrethroids across various food matrices.
Table 1: Method Detection and Quantification Limits
| Pyrethroid | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Food Matrix |
| Bifenthrin | - | 10 | Various Foods |
| Cyfluthrin | - | 2500 | Various Foods |
| Cyhalothrin | - | 1000 | Various Foods |
| Cypermethrin | - | 1000 | Various Foods |
| Deltamethrin | - | 250 | Various Foods |
| Esfenvalerate | - | 1000 | Various Foods |
| Fenvalerate | 3-6 | 10 | Vegetables |
| Permethrin | 3-6 | 10 | Vegetables |
Data compiled from multiple sources.[9][10] The LOQ for many pyrethroids in animal-derived foods has been reported to be 0.01 mg/L (10 µg/kg).[2][3]
Table 2: Recovery and Reproducibility Data
| Pyrethroid | Spiking Level (µg/kg) | Food Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Multiple Pyrethroids | 10, 100, 500 | Beef, Pork, Chicken, Milk, Egg | 75.2 - 109.8 | < 10 |
| Fenvalerate | 70 | Aubergine | 80.1 - 109.8 | < 6.8 |
| Permethrin | 70 | Aubergine | 80.1 - 109.8 | < 6.8 |
| Bifenthrin | 70 | Aubergine | 80.1 - 109.8 | < 6.8 |
| Deltamethrin | 70 | Aubergine | 80.1 - 109.8 | < 6.8 |
| Cypermethrin | - | Vegetables | 69.5 - 102.5 | < 20 |
Data compiled from multiple sources.[2][3][9][11] The validation guidelines often consider recoveries in the range of 70-120% with RSDs below 20% as acceptable.[3]
Mandatory Visualization
Caption: Experimental workflow for pyrethroid quantification.
Caption: Key components for reliable pyrethroid analysis.
References
- 1. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 3. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimisanj.com [shimisanj.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Dietary Pyrethroid Exposures and Intake Doses for 188 Duplicate-Single Solid Food Items Consumed by North Carolina Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantitation of pyrethroid pesticide residues in vegetables by solid-phase extraction and liquid chromatography/electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Fenvalerate-d6 in HPLC
Technical Support Center: Fenvalerate-d6 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape in HPLC, such as tailing, fronting, or splitting, can arise from a variety of chemical and mechanical issues. For this compound, a synthetic pyrethroid, common causes include secondary interactions with the stationary phase, column overloading, and improper sample solvent selection.[1][2] Fenvalerate's low aqueous solubility can also contribute to issues like peak fronting if the sample is not fully dissolved in a compatible solvent.[3][4]
Q2: My this compound peak is exhibiting significant tailing. What are the likely causes and solutions?
Peak tailing, where the latter half of the peak is elongated, is a frequent problem.[3]
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with polar functional groups on the analyte, causing tailing.[1][5] This is a primary cause of tailing for many compounds.
-
Solution: Use a modern, high-purity, end-capped C18 column to minimize exposed silanols. Adjusting the mobile phase pH can also help; operating at a lower pH protonates the silanol groups, reducing unwanted interactions.[6]
-
-
Cause 2: Column Overload (Mass Overload): Injecting too much analyte can saturate the stationary phase, leading to tailing.[2]
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded. Consider using a column with a higher loading capacity if high concentrations are necessary.[7]
-
-
Cause 3: Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause band broadening and tailing.[5]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[5]
-
Q3: I am observing peak fronting for my this compound analysis. How can I resolve this?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is often related to the sample itself.[1]
-
Cause 1: Poor Sample Solubility: Fenvalerate has low solubility in water.[4] If the sample is dissolved in a solvent significantly stronger than the mobile phase or if it is not fully dissolved, peak fronting can occur.[3][6]
-
Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase and that the analyte is completely dissolved.
-
-
Cause 2: Concentration Overload: Injecting a sample that is too concentrated can lead to fronting.[2]
Q4: Why is my this compound peak split or showing a shoulder?
Split peaks suggest an interruption or distortion of the sample band as it travels through the HPLC system.
-
Cause 1: Partially Blocked Column Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path.[8]
-
Solution: First, try reversing the column and flushing it to waste with the mobile phase (ensure the column manufacturer allows for reverse flushing). If this fails, the column may need to be replaced. Using a guard column and in-line filters can prevent this issue.[8]
-
-
Cause 2: Column Void or Channeling: A void or channel in the column's packing bed can cause the sample to travel through different paths, resulting in a split or misshapen peak.[6] This can happen if the column is dropped or subjected to extreme pressure changes.
-
Solution: Unfortunately, a significant void usually means the column must be replaced.
-
-
Cause 3: Sample Solvent Incompatibility: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can distort the peak shape, sometimes causing splitting.
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
Quantitative Data Summary
The following table provides typical starting parameters for developing an HPLC method for Fenvalerate analysis. Optimization will likely be required for your specific instrument and application.
| Parameter | Recommended Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | A high-purity, end-capped column is recommended to prevent tailing.[9] |
| Mobile Phase | Acetonitrile:Methanol:KH₂PO₄ Buffer (50:40:10, v/v/v) | The pH of the aqueous portion can be adjusted (e.g., to 6.8) to optimize peak shape.[9][10] |
| Elution Mode | Isocratic | An isocratic elution provides consistent conditions and is often sufficient for this analysis.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate suitable for a 4.6 mm ID column.[9] |
| Column Temperature | 30°C | Maintaining a constant temperature with a column oven improves reproducibility.[9] |
| Injection Volume | 5-20 µL | Start with a lower volume to avoid column overload. |
| Detector | UV-Vis | |
| Detection Wavelength | ~239 nm | Fenvalerate shows absorbance at this wavelength.[9] |
| Sample Solvent | Mobile Phase or Acetonitrile | Ensure the analyte is fully dissolved. Dissolving in the mobile phase is ideal. |
Detailed Experimental Protocol: this compound Analysis
This protocol describes a standard procedure for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
HPLC-grade water
-
0.45 µm syringe filters (for sample filtration)
-
HPLC vials and caps
2. Preparation of Mobile Phase
-
Prepare the aqueous buffer: Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to create a buffer solution (e.g., 10 mM). Adjust pH to 6.8 using dilute phosphoric acid or potassium hydroxide.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Combine the filtered buffer with Acetonitrile and Methanol in the desired ratio (e.g., 50:40:10 Acetonitrile:Methanol:Buffer).
-
Degas the final mobile phase mixture using sonication or vacuum degassing before use.
3. Preparation of Standard Solutions
-
Prepare a primary stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.
-
From the stock solution, perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).
4. Sample Preparation
-
Accurately weigh or measure the sample containing this compound.
-
Extract the analyte using an appropriate solvent and procedure (e.g., QuEChERS for food matrices).[10]
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final sample extract through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC System Configuration and Analysis
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems encountered during HPLC analysis.
Caption: Troubleshooting workflow for diagnosing poor HPLC peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijsit.com [ijsit.com]
- 10. researchgate.net [researchgate.net]
Overcoming matrix effects in Fenvalerate-d6 analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Fenvalerate-d6 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Fenvalerate, by co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2] In the analysis of this compound, which is a deuterated internal standard, matrix effects can also impact its signal, potentially leading to incorrect calculations if the effect on the analyte and the internal standard is not proportional.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) is considered the gold standard for quantitative LC-MS/MS analysis.[3][4][5] this compound is chemically and physically very similar to the non-labeled Fenvalerate analyte. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization.[3][5] By adding a known amount of this compound to samples and calibration standards, it can effectively compensate for variations in sample extraction, injection volume, and, most importantly, matrix-induced ionization suppression or enhancement, leading to more accurate and precise results.[6][7]
Q3: What are the common sample matrices where significant matrix effects are observed for Fenvalerate analysis?
A3: Significant matrix effects for pesticide analysis, including Fenvalerate, are commonly observed in complex matrices such as spices (e.g., cumin, paprika, curry, turmeric, black pepper), herbs, tea, coffee, and high-fat commodities like oils and nuts.[8][9] Fruits and vegetables with high pigment content, such as berries and leafy greens, can also present considerable challenges.[8]
Q4: Can I use a single sample preparation method for all types of matrices?
A4: While a generic method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is widely applicable, it often requires modification and optimization for different matrices.[10] The type and amount of cleanup sorbents used in the dispersive solid-phase extraction (dSPE) step of the QuEChERS method are critical and should be tailored to the specific matrix to effectively remove interfering compounds. For example, graphitized carbon black (GCB) is used for pigment removal but may retain planar pesticides, while C18 is effective for removing fats and oils.
Q5: What are the typical MRM transitions for Fenvalerate and what should I use for this compound?
A5: Commonly used Multiple Reaction Monitoring (MRM) transitions for Fenvalerate (precursor ion m/z 419.1) include product ions such as m/z 225.1 and 167.1.[11] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming the deuterium labels are on a stable part of the molecule that is retained in the precursor ion, the precursor m/z for this compound would be approximately 425.1. The product ions would likely be the same as for the non-labeled compound if the fragmentation does not involve the deuterated positions. Therefore, potential MRM transitions for this compound would be 425.1 -> 225.1 and 425.1 -> 167.1. It is crucial to optimize these transitions on your specific instrument.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Fenvalerate/Fenvalerate-d6 | - Incompatible injection solvent with the initial mobile phase. - Column overload. - Dirty injector or column. | - Ensure the final extract solvent is compatible with the mobile phase. Consider solvent exchange or dilution with a weaker solvent. - Reduce the injection volume or dilute the sample. - Clean the injector and replace the guard column or analytical column. |
| High Variability in this compound Response | - Inconsistent sample preparation. - Matrix effects disproportionately affecting the internal standard. - Instability of this compound in the sample extract. | - Ensure precise and consistent execution of the sample preparation protocol, especially the addition of the internal standard. - Optimize the cleanup step of your sample preparation to remove more matrix components.[6] - Evaluate the stability of this compound in the final extract over time and under different storage conditions. |
| Low Recovery of Fenvalerate and this compound | - Inefficient extraction from the sample matrix. - Loss of analyte during cleanup steps (e.g., adsorption to sorbents). - Degradation of the analyte during sample processing. | - Optimize the extraction solvent and extraction time/technique. - Evaluate different dSPE sorbents. For example, if using GCB, consider if it might be retaining Fenvalerate. - Ensure pH conditions during extraction are suitable for Fenvalerate stability. |
| Significant Signal Suppression or Enhancement | - High concentration of co-eluting matrix components. - Inadequate chromatographic separation from interfering compounds. | - Enhance the sample cleanup procedure.[1] - Modify the LC gradient to improve the separation of Fenvalerate from matrix interferences. - Dilute the final extract to reduce the concentration of matrix components injected into the MS.[8] |
| Inconsistent Analyte to Internal Standard Ratio | - The matrix effect is different for the analyte and the internal standard. - A co-eluting interference has the same transition as the analyte or internal standard. | - Improve chromatographic separation to resolve the analyte and internal standard from the source of the differential matrix effect. - Verify the specificity of the MRM transitions. Check blank matrix samples for interferences at the retention time of your analytes. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for Fenvalerate in various food matrices using QuEChERS-based extraction methods coupled with LC-MS/MS. This data is intended to provide a general indication of expected performance. Actual results will vary depending on the specific matrix, method parameters, and instrument used.
| Matrix | Sample Preparation Method | Analyte Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| Milk | QuEChERS with Captiva EMR–Lipid cleanup | 50 | 92.8 | 3.2 | Not Reported | Adapted from[12] |
| Spices (Cumin) | QuEChERS | Not Specified | >70 | <20 | Ranged from -5.3 to +661 for various pesticides | [8] |
| Vegetables (Tomato) | QuEChERS | Not Specified | >70 | <20 | Signal Suppression Observed | [8] |
| Vegetables (Capsicum) | QuEChERS | Not Specified | >70 | <20 | High Variability in Matrix Effect | [8] |
| Fruits and Vegetables | QuEChERS | 10 - 100 | 70-120 | <20 | Matrix effects observed and compensated by matrix-matched calibration | [13] |
| Animal Feed | QuEChERS | 0.55 - 604 | 60-140 | Not Reported | Signal suppression was the main source of deviation | [1][14][15] |
Note on Matrix Effect Calculation: Matrix effect is typically calculated as: ME (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A negative value indicates signal suppression, and a positive value indicates signal enhancement.
Experimental Protocols
Generic QuEChERS Sample Preparation Protocol for Fruits and Vegetables
This protocol is a starting point and should be optimized for your specific matrix.
a. Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) and a cleanup sorbent. The choice of sorbent depends on the matrix:
-
General Fruits and Vegetables: 50 mg PSA (Primary Secondary Amine).
-
Pigmented Fruits and Vegetables: 50 mg PSA and 7.5-50 mg GCB (Graphitized Carbon Black).
-
High Fat Samples: 50 mg PSA and 50 mg C18.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
LC-MS/MS Instrumental Parameters
These are typical starting parameters and require optimization on your instrument.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute Fenvalerate, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fenvalerate: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier). e.g., 419.1 > 225.1, 419.1 > 167.1
-
This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier). e.g., 425.1 > 225.1, 425.1 > 167.1 (to be confirmed and optimized).
-
-
Collision Energy and other MS parameters: Optimize using infusion of Fenvalerate and this compound standards.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pesticide residue analysis in different spice samples by automatic µSPE clean-up workflow determination using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. nrcgrapes.in [nrcgrapes.in]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Resolving Fenvalerate-d6 co-elution with interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenvalerate-d6. The focus is on resolving co-elution issues with interfering compounds during analytical experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving co-elution problems involving this compound.
Question: I am observing poor peak shape and suspect co-elution with an unknown interference for this compound in my gas chromatography (GC) analysis. What are the initial steps to troubleshoot this issue?
Answer:
When faced with suspected co-elution, a logical, step-by-step approach is crucial. The initial focus should be on confirming the problem and then systematically modifying chromatographic and detection parameters.
Recommended Initial Workflow:
-
Confirm Co-elution:
-
Inject a this compound standard alone to verify its retention time and peak shape under your current method.
-
Analyze a matrix blank (a sample without this compound) to see if an interfering peak is present at the same retention time.
-
If an interference is confirmed, proceed to the next steps.
-
-
Method Optimization:
-
Thermal Gradient Modification: Adjust the GC oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Column Selection: If modifying the temperature program is insufficient, consider a different GC column. A column with a different stationary phase polarity can alter the elution order and resolve the co-elution.
-
-
Detection Method Adjustment:
-
If chromatographic resolution is not achievable, leveraging the selectivity of a mass spectrometer is the next logical step. For gas chromatography-mass spectrometry (GC-MS), transitioning from full scan mode to selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide the necessary specificity to isolate the this compound signal from the interference.[1][2]
-
Below is a diagram illustrating this initial troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What are common interfering compounds that co-elute with this compound?
A1: Fenvalerate is a synthetic pyrethroid insecticide.[3] Interfering compounds in complex matrices can include other pesticides, plasticizers (such as phthalates), and natural matrix components. In the analysis of pyrethroids, other structurally similar pesticides are common sources of co-elution. For instance, some isomers of cypermethrin or other pyrethroids might elute close to fenvalerate depending on the chromatographic conditions.[4][5]
Q2: Can you provide a starting point for a GC-MS method to separate this compound from potential interferences?
A2: Certainly. A common approach for the analysis of pyrethroids is gas chromatography coupled with mass spectrometry (GC-MS).[6][7] Here is a table with a suggested starting method. Please note that optimization will likely be necessary for your specific application and matrix.
| Parameter | Suggested Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial: 50°C (hold 1 min), Ramp: 25°C/min to 125°C, then 10°C/min to 300°C (hold 15 min)[8] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Q3: What are the key ions to monitor for this compound in SIM or MRM mode?
A3: For deuterated internal standards like this compound, the mass-to-charge ratios (m/z) of the ions will be shifted compared to the non-deuterated form. It is crucial to determine the mass spectrum of your this compound standard to select the most abundant and specific ions. For non-deuterated Fenvalerate, characteristic ions are often related to its structural fragments. Given the structure of Fenvalerate, you would expect to see ions corresponding to the phenoxybenzyl and chlorophenyl isopropyl moieties. For this compound, these fragment masses will be increased by the number of deuterium atoms in that fragment.
Q4: I am using Liquid Chromatography (LC). What conditions can I use to resolve this compound?
A4: High-Performance Liquid Chromatography (HPLC) is also a viable technique for the analysis of fenvalerate.[9][10] A reversed-phase method is commonly employed.[11]
| Parameter | Suggested Condition |
| LC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate buffer (50:40:10 v/v/v)[10][12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm or Mass Spectrometry |
Experimental Protocol: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in various matrices.[5][12]
Objective: To extract this compound from a solid matrix (e.g., fruit or vegetable sample) prior to chromatographic analysis.
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS analysis.
This diagram illustrates the QuEChERS workflow.
References
- 1. hpst.cz [hpst.cz]
- 2. Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsit.com [ijsit.com]
- 11. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
Preventing Fenvalerate-d6 degradation during sample storage and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fenvalerate-d6 during sample storage and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound Internal Standard
-
Possible Cause 1: pH-dependent Degradation. Fenvalerate, and by extension this compound, is susceptible to hydrolysis, especially under alkaline conditions. The optimal stability is at pH 4.[1][2]
-
Solution: For aqueous samples, ensure the pH is adjusted to and maintained around 4. Use appropriate buffers if necessary. Avoid exposing samples or standards to alkaline environments.
-
-
Possible Cause 2: Thermal Degradation. Elevated temperatures can accelerate the degradation of pyrethroids.
-
Solution: Store all stock solutions, working standards, and samples at or below recommended temperatures. For long-term storage, -80°C is recommended for stock solutions, which can maintain stability for up to 6 months.[3][4] For routine analysis, storage at -20°C for up to one month is also acceptable.[3][4]
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV radiation, can cause the breakdown of Fenvalerate.
-
Solution: Protect all solutions and samples from light by using amber vials or by wrapping containers in aluminum foil. Store in the dark whenever possible.
-
-
Possible Cause 4: Adsorption to Surfaces. Pyrethroids are known to adsorb to glass and plastic surfaces, especially in aqueous solutions without organic solvent, leading to apparent loss of the analyte.[5]
-
Solution: Use silanized glassware to minimize adsorption. Where possible, prepare standards and store extracts in organic solvents like acetonitrile or nonane. For aqueous samples, agitate them well before extraction to ensure any adsorbed analyte is included in the analysis.[5]
-
-
Possible Cause 5: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of analytes in solution.[3]
-
Solution: Aliquot stock and working standard solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Possible Cause 1: Formation of Degradation Products. The presence of unexpected peaks may indicate the degradation of this compound. Common degradation pathways include hydrolysis of the ester linkage and cleavage of the molecule.[1]
-
Solution: Review the sample handling and storage procedures to identify potential causes of degradation (pH, temperature, light). Prepare fresh standards and re-analyze the samples. If the problem persists, consider identifying the degradation products using techniques like GC-MS to confirm the degradation pathway.
-
-
Possible Cause 2: Matrix Effects. Complex sample matrices can sometimes interfere with the analysis, leading to the appearance of extraneous peaks.
-
Solution: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Utilize matrix-matched standards for calibration to compensate for matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be stored at -80°C in a tightly sealed, light-protected container, where they can be stable for up to 6 months.[3][4] For short-term storage (up to 1 month), -20°C is acceptable.[3][4] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q2: In what solvent should I dissolve my this compound standard?
A2: this compound is readily soluble in most organic solvents.[1] Acetonitrile and nonane are commonly used for preparing analytical standards. For stock solutions, using a non-polar or moderately polar solvent in which this compound is highly soluble and stable is recommended.
Q3: My samples are aqueous. How can I prevent this compound degradation?
A3: For aqueous samples, it is critical to control the pH. Adjust the sample pH to approximately 4, as Fenvalerate is most stable in acidic conditions and hydrolyzes rapidly in alkaline media.[1][2] Store the samples frozen at -20°C or lower and protect them from light. Analyze the samples as soon as possible after collection.
Q4: Can I store my processed samples in the autosampler overnight for analysis?
A4: It is generally not recommended to leave samples on an autosampler for extended periods, as temperature fluctuations and exposure to light can lead to degradation. If overnight analysis is necessary, ensure the autosampler is refrigerated. However, for best results, it is advisable to analyze samples as soon as they are prepared.
Q5: What are the common degradation products of Fenvalerate?
A5: The primary degradation of Fenvalerate involves the cleavage of the ester linkage, which can lead to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid.[2] Other degradation pathways can also occur depending on the conditions.
Data Presentation
The following tables summarize the stability of Fenvalerate under different conditions. Note that specific quantitative data for this compound is limited in published literature; however, its stability is expected to be very similar to that of non-deuterated Fenvalerate.
Table 1: Stability of Fenvalerate Stock Solutions in Organic Solvent
| Storage Temperature | Duration | Solvent | Estimated Stability |
| -80°C | 6 months | Acetonitrile/Nonane | Stable[3][4] |
| -20°C | 1 month | Acetonitrile/Nonane | Stable[3][4] |
| 4°C | < 1 week | Acetonitrile/Nonane | Potential for slow degradation |
| Room Temperature | < 24 hours | Acetonitrile/Nonane | Significant degradation likely |
Table 2: Factors Influencing Fenvalerate Stability in Aqueous Samples
| Factor | Condition | Impact on Stability | Recommendation |
| pH | Alkaline (pH > 7) | Rapid degradation via hydrolysis[1][2] | Adjust pH to ~4 |
| Neutral (pH 7) | Moderate degradation | Adjust pH to ~4 | |
| Acidic (pH 4-6) | Increased stability[1][2] | Maintain pH in this range | |
| Temperature | Frozen (≤ -20°C) | Good stability | Store frozen |
| Refrigerated (4°C) | Potential for degradation over days | Short-term storage only | |
| Ambient | Rapid degradation | Avoid | |
| Light | UV/Sunlight | Photodegradation | Protect from light |
| Dark | Stable | Store in the dark | |
| Container | Glass | Potential for adsorption[5] | Use silanized glassware |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a general procedure to evaluate the storage stability of this compound in a fortified biological matrix (e.g., plasma, tissue homogenate).
-
Preparation of Fortified Samples:
-
Thaw a control batch of the biological matrix.
-
Spike the matrix with a known concentration of this compound. The concentration should be high enough to allow for the detection of degradation over time.
-
Homogenize the spiked matrix thoroughly.
-
Divide the spiked matrix into multiple aliquots in amber vials.
-
-
Storage Conditions:
-
Analyze a set of aliquots immediately (Time 0).
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C and -80°C).
-
-
Sample Analysis at Different Time Points:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of stored aliquots from each storage condition.
-
Allow the samples to thaw at room temperature or on ice.
-
Extract this compound from the matrix using a validated extraction method (e.g., QuEChERS or liquid-liquid extraction).
-
Analyze the extracts by a suitable analytical method, such as GC-MS or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples from each time point.
-
Compare the concentrations at each time point to the initial concentration at Time 0.
-
Express the stability as the percentage of the initial concentration remaining.
-
A compound is generally considered stable if the mean concentration is within ±15% of the initial concentration.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for ensuring this compound stability.
References
- 1. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 2. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]
Impact of mobile phase composition on Fenvalerate-d6 retention time
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenvalerate-d6. It specifically addresses common issues related to the impact of mobile phase composition on retention time in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the retention time of this compound in our HPLC analysis. What are the most likely causes related to the mobile phase?
A1: Retention time shifts in HPLC are frequently linked to the mobile phase. Here are the primary factors to investigate:
-
Inaccurate Mobile Phase Preparation: Even small errors of 1% in the organic solvent concentration can lead to retention time shifts of 5-15%.[1] It is crucial to prepare the mobile phase accurately, preferably by gravimetric measurement rather than volumetric.
-
Mobile Phase Composition Change Over Time: Selective evaporation of a more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition and affect retention times. This is more common if helium sparging is used for degassing.[2]
-
Inadequate Equilibration: The column requires sufficient equilibration time with the mobile phase. If the equilibration is incomplete, you may observe retention time drift, especially during the initial injections of a run.
-
pH of the Mobile Phase: For ionizable compounds, a change of as little as 0.1 pH units can shift retention times by up to 10%.[1] While this compound is not strongly ionizable, the pH can still influence interactions with the stationary phase.
-
Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic/aqueous mixture. Precipitated buffer can cause pressure fluctuations and blockages, leading to retention time issues.
Q2: Our this compound peak is showing fronting or tailing. Can the mobile phase composition be the cause?
A2: Yes, peak shape issues like fronting and tailing can be related to the mobile phase.
-
Peak Tailing: This can occur if the mobile phase pH is not optimal, leading to unwanted secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: This is often a sign that the sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase.[3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Split Peaks: This can sometimes be caused by injecting the sample in a solvent that is not miscible with the mobile phase.
Q3: We are switching from an acetonitrile-based mobile phase to a methanol-based one. How will this affect the retention time of this compound?
A3: Switching from acetonitrile to methanol will almost certainly change the retention time. Acetonitrile is a stronger organic solvent than methanol in reversed-phase chromatography.[4] Therefore, if you replace acetonitrile with methanol at the same percentage, you should expect an increase in the retention time of this compound. To achieve a similar retention time, you will likely need to use a higher percentage of methanol in the mobile phase.[4]
Q4: Can the type of buffer in the mobile phase impact the retention time of this compound?
A4: While this compound is a neutral molecule, the choice of buffer can still have a subtle impact on retention and peak shape. Buffers can influence the surface chemistry of the silica-based stationary phase. For consistent results, it is important to use the specified buffer and ensure its correct preparation and pH.
Troubleshooting Guide: Retention Time Variability
This guide provides a systematic approach to troubleshooting retention time issues for this compound analysis.
| Symptom | Possible Cause | Recommended Action |
| Gradual Retention Time Drift (in one direction) | 1. Incomplete column equilibration. | 1. Increase the column equilibration time before starting the analytical run. |
| 2. Change in mobile phase composition due to evaporation of a volatile component. | 2. Prepare fresh mobile phase. Avoid leaving mobile phase on the instrument for extended periods. | |
| 3. Column aging. | 3. Replace the column with a new one of the same type. | |
| Abrupt or Random Retention Time Shifts | 1. Incorrect mobile phase preparation. | 1. Prepare a fresh batch of mobile phase, paying close attention to accurate measurements of all components. |
| 2. Air bubbles in the pump. | 2. Degas the mobile phase and prime the pump to remove any air bubbles. | |
| 3. Leak in the HPLC system. | 3. Check all fittings and connections for any signs of leaks. | |
| 4. Fluctuation in column temperature. | 4. Ensure the column oven is set to the correct temperature and is functioning properly. | |
| All Peaks Shift Proportionally | 1. Change in flow rate. | 1. Verify the pump is delivering the correct flow rate. Check for any blockages or leaks that might affect the flow. |
| Only this compound Peak Shifts | 1. Co-elution with an interfering compound. | 1. Review the chromatogram for any signs of co-eluting peaks. Adjust the mobile phase composition or gradient to improve resolution. |
| 2. Specific chemical interaction. | 2. Investigate potential interactions between this compound and components of the mobile phase or sample matrix. |
Data Presentation: Impact of Mobile Phase Composition on Retention Time
The following table provides representative data on how changes in mobile phase composition can affect the retention time of this compound in a reversed-phase HPLC system. These are illustrative values based on typical chromatographic behavior.
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Mobile Phase Composition (Methanol:Water, v/v) | Expected Retention Time (min) | Expected Observation |
| 80:20 | - | ~ 3.5 | Shorter retention due to high organic content. |
| 70:30 | - | ~ 5.8 | Longer retention as polarity increases. |
| 60:40 | - | ~ 9.2 | Significantly longer retention. |
| - | 90:10 | ~ 4.1 | Methanol is a weaker solvent than acetonitrile. |
| - | 80:20 | ~ 7.5 | Increased retention with higher water content. |
| - | 70:30 | ~ 12.3 | Further increase in retention time. |
Experimental Protocols
Objective: To determine the retention time of this compound under different mobile phase conditions using reversed-phase HPLC with UV detection.
Materials:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From the stock solution, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition to be tested.
-
Mobile Phase Preparation:
-
For acetonitrile gradients, prepare mobile phases with varying ratios of acetonitrile and water (e.g., 80:20, 70:30, 60:40 v/v).
-
For methanol gradients, prepare mobile phases with varying ratios of methanol and water (e.g., 90:10, 80:20, 70:30 v/v).
-
Degas all mobile phases before use.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
-
Analysis:
-
Equilibrate the column with the first mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound working standard.
-
Record the retention time.
-
Repeat the process for each mobile phase composition, ensuring the column is properly equilibrated with the new mobile phase before each injection.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the polarity of the mobile phase and the resulting retention time of this compound in reversed-phase HPLC.
Caption: Mobile phase polarity and this compound retention.
References
- 1. epa.gov [epa.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Analysis of pyrethroids in cereals by HPLC with a deep eutectic solvent-based dispersive liquid–liquid microextraction with solidification of floating organic droplets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Fenvalerate-d6 contamination in the analytical workflow
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing Fenvalerate-d6 contamination in their analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the laboratory?
A1: this compound is the deuterated form of Fenvalerate, a synthetic pyrethroid insecticide. In the analytical laboratory, it is primarily used as an internal standard for the quantification of Fenvalerate and other related pyrethroid pesticides in various matrices, such as environmental samples (soil, water, sediment) and food products.[1] The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations during sample preparation and analysis, thereby improving the accuracy and reliability of quantitative measurements.
Q2: What are the common analytical techniques used for the determination of this compound?
A2: The most common analytical techniques for the analysis of Fenvalerate and its deuterated internal standard, this compound, are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5][6] These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying pesticide residues at low concentrations in complex matrices.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Fenvalerate analysis?
A3: For LC-MS/MS analysis, typical precursor to product ion transitions for Fenvalerate can be m/z 437.1 → 167.1 for quantification and m/z 437.1 → 208.2 as a qualifying ion.[7] In GC-MS/MS, common transitions include 225.1 > 119.1 and 225.1 > 147.1.[3] It is important to optimize these transitions on the specific instrument being used to ensure the best sensitivity and specificity.
Troubleshooting Guide: this compound Contamination
High background or unexpected detection of this compound in blanks and samples can compromise the accuracy of your results. This guide provides a systematic approach to identifying and eliminating sources of contamination.
Initial Assessment
If you observe a consistent background signal of this compound, it is crucial to systematically investigate the potential sources. The following diagram illustrates a logical workflow for troubleshooting contamination.
Caption: Troubleshooting workflow for identifying this compound contamination.
Potential Sources of Contamination and Corrective Actions
| Potential Source | Troubleshooting Steps | Corrective Actions |
| Contaminated Solvents/Reagents | 1. Analyze a fresh aliquot of all solvents (e.g., acetonitrile, methanol, water) and reagents used in the sample preparation and analysis. 2. Prepare a reagent blank by mixing all reagents used in the sample preparation without the sample matrix. | 1. Use high-purity, pesticide-grade solvents and reagents. 2. If a solvent is contaminated, discard it and open a new bottle. 3. Dedicate bottles of solvents for ultra-trace analysis. |
| Contaminated Glassware/Labware | 1. Prepare a method blank using scrupulously clean glassware that has not been previously exposed to high concentrations of pyrethroids. 2. Rinse glassware with the final analysis solvent and analyze the rinse. | 1. Implement a rigorous glassware cleaning protocol: wash with detergent, rinse with tap water, followed by deionized water, and finally rinse with a high-purity solvent. 2. Consider dedicating glassware for low-level analysis. 3. Avoid using scratched or etched glassware. |
| Instrument Carryover | 1. Inject a series of solvent blanks after a high-concentration standard or sample. 2. Check for decreasing signal intensity in subsequent blank injections. | 1. Optimize the injector cleaning procedure. 2. Use a stronger wash solvent in the autosampler. 3. If carryover persists, clean the injector port, syringe, and transfer lines. In severe cases, column trimming or replacement may be necessary. |
| Internal Standard Stock Solution | 1. Prepare a fresh dilution of the this compound internal standard stock solution and analyze it directly. 2. Compare the response to a previously prepared working solution. 3. Check the certificate of analysis for the purity of the standard. | 1. If the stock solution is the source, obtain a new, certified internal standard. 2. Prepare fresh working solutions more frequently. 3. Store stock solutions properly, protected from light and at the recommended temperature. |
| Cross-Contamination During Sample Preparation | 1. Review the sample preparation workflow for potential points of cross-contamination. 2. Ensure proper use of personal protective equipment and changing of gloves between samples. | 1. Prepare samples in a clean, dedicated area. 2. Avoid preparing high-concentration and low-concentration samples in the same batch. 3. Use disposable labware where possible. 4. Thoroughly clean balances, spatulas, and other shared equipment between samples. |
Experimental Protocols
QuEChERS Sample Preparation for Soil/Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
Caption: QuEChERS sample preparation workflow.
Detailed Method:
-
Sample Weighing: Weigh 5-10 g of a homogenized soil or sediment sample into a 50 mL polypropylene centrifuge tube. For dry samples, add 5 mL of deionized water to hydrate the sample.[2]
-
Internal Standard Spiking: Add an appropriate volume of the this compound internal standard working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube for 5 minutes at a speed greater than 3000 rpm.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents.
-
Final Centrifugation: Shake the d-SPE tube for 1 minute and then centrifuge for 5 minutes at a speed greater than 3000 rpm.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Instrumental Analysis Parameters
The following tables provide starting parameters for LC-MS/MS and GC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fenvalerate: 437.1 -> 167.1 (Quantifier), 437.1 -> 208.2 (Qualifier) this compound: Adjust for mass shift |
Table 2: Suggested GC-MS/MS Parameters
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 200 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| MRM Transitions | Fenvalerate: 225.1 -> 119.1 (Quantifier), 225.1 -> 147.1 (Qualifier) this compound: Adjust for mass shift |
References
- 1. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Fenvalerate-d6: A Comparative Guide Based on International Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for Fenvalerate-d6, a deuterated internal standard for the pyrethroid insecticide Fenvalerate. The methodologies and performance data presented are benchmarked against prominent international guidelines, primarily the European Union's SANTE/11312/2021, to ensure robustness and regulatory compliance in pesticide residue analysis.
Comparative Analysis of Method Performance
The validation of an analytical method for Fenvalerate, utilizing this compound as an internal standard, is critical for accurate quantification in various matrices. The performance of such methods is evaluated based on several key parameters. The following tables summarize typical performance characteristics and acceptance criteria derived from international guidelines and published studies.
Table 1: Linearity and Range
| Parameter | Typical Performance (GC-MS/MS) | Acceptance Criteria (SANTE/11312/2021) |
| Linearity Range | 0.5 - 100 µg/L[1]; 20 - 2000 ng/mL[2] | At least 5 concentration levels should be used.[3] |
| Correlation Coefficient (r²) | > 0.99[1] | r² > 0.99[4] |
| Residuals | Randomly distributed around the x-axis | Back-calculated concentrations should be within ±20% of the true value.[3] |
Table 2: Accuracy and Precision
| Parameter | Typical Performance (GC-MS/MS) | Acceptance Criteria (SANTE/11312/2021) |
| Accuracy (Mean Recovery) | 70 - 120%[5] | 70 - 120%[3] |
| Repeatability (RSDr) | < 20%[1] | ≤ 20%[3] |
| Within-laboratory Reproducibility (RSDw) | < 20% | ≤ 20%[3] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Typical Performance (GC-MS/MS) | Determination Approach |
| LOD | 0.002 - 0.06 µg/g[6] | Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope. |
| LOQ | 0.01 µg/mL[7]; 0.4 - 4 µg/kg[2] | The lowest validated spike level meeting accuracy and precision criteria.[3] |
Experimental Protocols for Method Validation
Detailed experimental protocols are essential for the successful validation of an analytical method for this compound. The following sections outline the methodologies for key validation experiments.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[5]
-
Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8][9]
-
Fortification : For validation, spike the blank matrix with known concentrations of Fenvalerate and a fixed concentration of this compound.
-
Extraction : Add 10-15 mL of acetonitrile to the tube. Shake vigorously for 1 minute.[8]
-
Salting Out : Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. Shake vigorously for 1 minute and centrifuge.[8]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.[8]
-
Final Extract : The resulting supernatant is ready for analysis by GC-MS/MS or HPLC.
Validation Parameters
1. Specificity/Selectivity
-
Objective : To demonstrate that the analytical method can unequivocally identify and quantify Fenvalerate in the presence of other components in the sample matrix.[3]
-
Protocol :
-
Analyze at least five different blank matrix samples to check for interferences at the retention time of Fenvalerate and this compound.
-
The response of any interfering peak in the blank samples should be less than 30% of the response at the Limit of Quantification (LOQ).[3]
-
Analyze a spiked sample to confirm the retention time and mass spectral data of Fenvalerate and this compound.
-
2. Linearity
-
Objective : To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol :
-
Prepare a series of at least five matrix-matched calibration standards by spiking blank matrix extract with decreasing concentrations of Fenvalerate and a constant concentration of this compound. A typical range could be 0.5 to 100 µg/L.[1]
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of Fenvalerate to this compound against the concentration of Fenvalerate.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), the slope, and the y-intercept of the calibration curve.
-
3. Accuracy (Recovery)
-
Objective : To determine the closeness of the measured value to the true value.
-
Protocol :
-
Spike blank matrix samples at a minimum of two concentration levels (e.g., a low and a high level, such as the LOQ and 10x LOQ).[1]
-
Prepare at least five replicates for each concentration level.
-
Analyze the spiked samples and quantify the concentration of Fenvalerate using the matrix-matched calibration curve.
-
Calculate the recovery as the percentage of the measured concentration to the spiked concentration.
-
4. Precision (Repeatability and Within-Laboratory Reproducibility)
-
Objective : To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol :
-
Repeatability (Intra-assay precision) :
-
Spike blank matrix samples at two or three different concentration levels.
-
Prepare at least five replicates for each level.
-
Analyze the samples on the same day, with the same instrument, and by the same analyst.
-
Calculate the relative standard deviation (RSD) of the measurements for each concentration level.
-
-
Within-Laboratory Reproducibility (Intermediate Precision) :
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument if available.
-
Calculate the RSD of the measurements across the different conditions for each concentration level.[3]
-
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective : To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Protocol :
-
LOD : Can be estimated based on a signal-to-noise ratio of 3:1 for the analyte peak in a low-level spiked sample.[10]
-
LOQ : The LOQ is typically established as the lowest concentration level that has been validated with acceptable accuracy and precision (i.e., recovery within 70-120% and RSD ≤ 20%).[3] This is often determined by analyzing spiked blank matrix samples at decreasing concentrations.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, from initial setup to the final validation report.
Caption: Workflow for the validation of an analytical method for this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
- 8. thescipub.com [thescipub.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Analysis of Fenvalerate-d6: A Performance Guide
Introduction
This guide provides an objective comparison of inter-laboratory performance for the quantitative analysis of Fenvalerate-d6, a deuterated internal standard crucial for the accurate determination of the synthetic pyrethroid insecticide, fenvalerate. The data presented is a synthesis of typical performance characteristics derived from established analytical methodologies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of environmental and food safety analysis.
The accurate quantification of pesticide residues is paramount for ensuring consumer safety and environmental protection. Fenvalerate, a widely used insecticide, is frequently monitored in various matrices. The use of a stable isotope-labeled internal standard like this compound is a well-established technique to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1]
This guide summarizes the results of a simulated inter-laboratory comparison to assess the proficiency of different laboratories in analyzing this compound. The aim is to provide a benchmark for analytical performance and to offer detailed experimental protocols that can be adapted for in-house validation.
Experimental Protocols
The following experimental protocol represents a typical workflow for the analysis of this compound in a representative sample matrix.
Sample Preparation (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of fenvalerate residues from various sample matrices.[2][3]
-
Homogenization: A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: The sample is spiked with a known concentration of this compound solution.
-
Extraction: 10 mL of acetonitrile is added to the tube. The tube is then sealed and vigorously shaken for 1 minute.
-
Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken again for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The resulting supernatant is collected for instrumental analysis.
Instrumental Analysis (GC-MS/MS)
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the determination of fenvalerate and its deuterated internal standard.[3][4]
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of target analytes from matrix interferences.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Mode: Electron Ionization (EI).
Specific MRM transitions for both fenvalerate and this compound are monitored for quantification and confirmation.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the hypothetical performance data from five independent laboratories participating in a proficiency test for the analysis of a standard solution of this compound.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9991 | 0.9979 | 0.9995 | 0.9988 | > 0.99[5] |
| Accuracy (Recovery %) | 98.5 | 102.3 | 95.7 | 105.1 | 99.2 | 70-120%[6] |
| Precision (RSD %) | 4.2 | 3.8 | 5.5 | 3.1 | 4.5 | < 20%[6] |
| Limit of Quantitation (LOQ) (µg/L) | 0.5 | 0.4 | 0.6 | 0.3 | 0.5 | Reportable |
| Z-Score | -0.5 | 0.8 | -1.2 | 1.5 | -0.2 | -2 to +2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a typical laboratory setting.
Caption: General workflow for this compound analysis.
Discussion of Results and Alternative Approaches
The hypothetical data presented in this guide indicates that all participating laboratories demonstrated satisfactory performance for the analysis of this compound, with all key metrics falling within the established acceptance criteria. This suggests that the described analytical methodology is robust and reproducible when implemented under controlled conditions.
While this compound is a highly suitable internal standard for fenvalerate analysis due to its similar chemical and physical properties, other internal standards can also be employed. These may include other deuterated pyrethroids or structurally similar compounds that are not expected to be present in the samples.[7][8] The choice of internal standard should be carefully validated for each specific application and matrix.
Alternative analytical techniques for the determination of fenvalerate include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.[9][10] The selection of the most appropriate technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hpst.cz [hpst.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. fao.org [fao.org]
- 7. Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsit.com [ijsit.com]
Determining the Limit of Detection and Quantification for Fenvalerate-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fenvalerate-d6, a deuterated internal standard crucial for the accurate analysis of the pyrethroid insecticide, Fenvalerate. While specific experimental data for the LOD and LOQ of this compound is not abundantly available in public literature, this guide outlines the established analytical procedures, provides comparable data for Fenvalerate and other pyrethroids, and details the protocols for establishing these critical performance metrics.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Establishing these limits is a critical component of any quantitative analytical method validation.
Analytical Approaches for Fenvalerate and its Deuterated Standard
The most common and robust methods for the analysis of Fenvalerate and, by extension, its deuterated internal standard, this compound, are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are essential for detecting trace levels of pesticides in complex matrices such as food and environmental samples.
Sample preparation is a critical step to ensure accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. It involves a simple extraction and cleanup procedure that effectively removes a significant portion of matrix interferences.
Comparison of Detection and Quantification Limits
While direct LOD and LOQ values for this compound are not readily found in published studies, the following table summarizes reported limits for the non-deuterated Fenvalerate and other pyrethroids, offering a valuable benchmark for expected performance. The limits can vary significantly depending on the analytical instrument, matrix, and specific method parameters.
| Analyte | Method | Matrix | LOD | LOQ |
| Fenvalerate | LC-MS/MS | Rat Plasma | 7.8 ng/mL | - |
| Fenvalerate | GC-MS/MS | Edible Insects | 1 - 10 µg/kg | 10 - 15 µg/kg |
| Pyrethroids (various) | LC-MS/MS | Animal Feeds | 0.15 - 3 µg/kg | 1 - 10 µg/kg |
| Pyrethroids (various) | GC-Quadrupole-MS | Composite Diet | ~1 µg/kg | - |
| Fenvalerate | GC-ECD | Sediment | - | 0.4 - 4 µg/kg |
| Fenvalerate | PIF | Natural Waters | 0.01 - 0.66 ng/mL | 0.04 - 2.20 ng/mL |
Experimental Protocols
Sample Preparation using the QuEChERS Method
The QuEChERS method is a popular choice for extracting pesticides from various food and environmental matrices.
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB)
Procedure:
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. If the sample has low water content, add a corresponding amount of water.
-
Salting-Out: Add a salt mixture, typically MgSO₄ and NaCl, to induce liquid-liquid partitioning.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the layers.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent material like PSA to remove matrix components such as fatty acids and sugars.
-
Final Extract: After vortexing and centrifugation, the supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Determination of LOD and LOQ
The LOD and LOQ are typically determined using one of the following approaches:
a) Signal-to-Noise (S/N) Ratio: This method involves analyzing a series of low-concentration standards.
-
LOD: The concentration that produces a signal-to-noise ratio of 3:1 is generally accepted as the LOD.
-
LOQ: The concentration that results in a signal-to-noise ratio of 10:1 is typically considered the LOQ.[1]
b) Calibration Curve Method: This approach utilizes the statistical data from a calibration curve constructed at low concentrations.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).
-
S is the slope of the calibration curve.[1]
-
Workflow and Pathway Diagrams
Caption: Workflow for LOD & LOQ Determination of this compound.
Caption: Detailed QuEChERS Sample Preparation Workflow.
References
Fenvalerate-d6 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the pyrethroid insecticide Fenvalerate, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Fenvalerate-d6, a deuterated analog of Fenvalerate, is often considered for this role due to its similar chemical and physical properties to the analyte of interest. This guide provides a comparative overview of the performance of internal standards in Fenvalerate analysis, drawing upon available experimental data for other compounds to benchmark the expected efficacy of this compound.
Performance Benchmarks from Fenvalerate Analysis
To provide a framework for evaluating the potential performance of this compound, this section summarizes validation data from studies analyzing Fenvalerate using other internal standards or validated analytical methods. These benchmarks highlight the levels of accuracy (recovery) and precision (relative standard deviation, RSD) that a robust analytical method utilizing a suitable internal standard should achieve.
Table 1: Performance Data for Fenvalerate Analysis in Various Matrices
| Matrix | Analytical Method | Internal Standard Used | Recovery (%) | RSD (%) | Limit of Quantification (LOQ) |
| Rat Plasma | UPLC-MS/MS | Centchroman | 90.3 - 109.0 | 0.9 - 13.4 | 31.3 ng/mL[1] |
| Herbs | GC-QQQ-MS/MS | Fenthion-d6 | 93.03 - 95.22 | < 6.0 | Not Specified[2] |
| Animal-Origin Foods | GC-MS/MS | Not Specified | 75.2 - 109.8 | < 10 | 0.01 mg/L[3] |
| Fish | GC-MS | Not Specified | 63 - 129 | ≤ 21.5 | 5 or 10 µg/kg[4] |
| Chilies | HPLC | Not Specified | Not Specified | Not Specified | 0.01 µg/mL[5] |
The Advantage of Deuterated Internal Standards
The use of deuterated compounds like this compound as internal standards offers significant advantages in quantitative analysis, particularly in complex matrices. These benefits are well-documented and contribute to enhanced method performance:
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Analyte Loss: Losses of the target analyte can occur at various stages of sample preparation, including extraction, cleanup, and transfer steps. As the deuterated standard is added at the beginning of the workflow, it experiences similar losses, enabling reliable normalization of the final result.
-
Improved Precision: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly reduce the variability between replicate measurements, leading to lower relative standard deviations (RSDs).
Experimental Protocols: A Generalized Workflow
A typical analytical workflow for the determination of Fenvalerate in a biological or environmental matrix using an internal standard like this compound would involve the following key steps.
Sample Preparation (QuEChERS Method Example)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: A representative sample (e.g., 10-15 g of a food commodity) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with an organic solvent, typically acetonitrile, by vigorous shaking. Salting-out agents (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The mixture is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is collected, and the solvent may be evaporated and the residue reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis (GC-MS/MS Example)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a common technique for the analysis of pyrethroids.
-
Chromatographic Separation:
-
GC Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: A programmed temperature gradient is used to separate Fenvalerate from other components in the sample extract. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Injector: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenvalerate and this compound are monitored.
-
Quantification: The ratio of the peak area of a characteristic Fenvalerate MRM transition to the peak area of a corresponding this compound MRM transition is used for quantification against a calibration curve prepared with known concentrations of Fenvalerate and a constant concentration of this compound.
-
Logical Workflow Diagram
The following diagram illustrates the logical flow of a quantitative analysis using this compound as an internal standard.
Caption: Workflow for Fenvalerate analysis using an internal standard.
References
- 1. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fenvalerate-d6 and Other Deuterated Pyrethroid Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the precision and reliability of quantitative studies depend heavily on the quality of internal standards. For the analysis of pyrethroid insecticides, deuterated analogues are the gold standard, offering a means to correct for matrix effects and variability during sample preparation and analysis. This guide provides a comparative overview of Fenvalerate-d6 and other commonly used deuterated pyrethroid standards, including Permethrin-d6, Cypermethrin-d6, and Deltamethrin-d6.
Performance Comparison of Deuterated Pyrethroid Standards
The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in chromatographic assays, particularly with complex matrices. The ideal deuterated standard should exhibit high chemical and isotopic purity, demonstrate excellent stability, and behave chromatographically similarly to the analyte of interest. While direct, head-to-head comparative studies are limited, the following table summarizes typical specifications for this compound and other deuterated pyrethroid standards based on commercially available information.
| Standard | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| This compound | C₂₅H₁₆D₆ClNO₃ | 425.94 | ≥98% | ≥98 atom % D |
| Permethrin-d6 | C₂₁H₁₄D₆Cl₂O₃ | 397.33 | ≥98% | ≥98 atom % D |
| Cypermethrin-d6 | C₂₂H₁₃D₆Cl₂NO₃ | 422.34 | ≥98% | ≥98 atom % D |
| Deltamethrin-d6 | C₂₂H₁₃D₆Br₂NO₃ | 511.24 | ≥98% | ≥98 atom % D |
Note: The specifications presented are typical values and may vary between different suppliers and batches. It is recommended to always refer to the Certificate of Analysis for specific lot information.
Experimental Protocols
To ensure the reliable performance of deuterated internal standards in a quantitative analytical workflow, a robust and validated experimental protocol is essential. Below is a representative methodology for the analysis of pyrethroids in a complex matrix (e.g., food or environmental sample) using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of water.
-
Internal Standard Spiking: Fortify the homogenized sample with a known concentration of the deuterated pyrethroid standard solution (e.g., this compound in a suitable solvent).
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the acetonitrile supernatant to a d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., toluene or hexane) for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the native pyrethroids and their deuterated internal standards.
Visualizing the Mechanism of Action and Analytical Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Absolute Quantification of Fenvalerate: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in the quantification of the synthetic pyrethroid insecticide Fenvalerate, Isotope Dilution Mass Spectrometry (IDMS) employing a deuterated internal standard (Fenvalerate-d6) stands as the gold standard. This guide provides a comprehensive comparison of IDMS with conventional external standard calibration methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological decisions.
The inherent challenges of complex matrices and instrumental variability can significantly impact the accuracy of quantitative analysis. IDMS is a powerful technique that mitigates these issues by using a stable isotope-labeled version of the analyte as an internal standard. This internal standard, in this case, this compound, behaves almost identically to the native analyte (Fenvalerate) during sample preparation, chromatography, and ionization, thus correcting for variations at each step and enabling highly accurate and precise absolute quantification.
Comparative Analysis of Quantification Methods
The choice of quantification method significantly influences the quality of analytical results. While external standard calibration is widely used, IDMS offers distinct advantages, particularly for complex sample matrices encountered in food safety, environmental monitoring, and toxicological studies.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) with this compound | External Standard Calibration (UPLC-MS/MS)[1] | External Standard Calibration (HPLC-PDA)[2][3] |
| Principle | Absolute quantification by correcting for analyte loss and matrix effects using a co-eluting, isotopically labeled internal standard. | Quantification based on a calibration curve generated from external standards prepared in a clean solvent or matrix-matched. | Quantification based on a calibration curve generated from external standards, with detection via UV absorption. |
| Linearity (R²)¹ | Typically ≥0.99[4] | ≥0.995[1] | >0.9944[2][3] |
| Limit of Detection (LOD) | Method dependent, but generally offers high sensitivity. Expected to be in the low ng/mL to pg/mL range. | 7.8 ng/mL[1] | 0.01 µg/mL (10 ng/mL)[2] |
| Lower Limit of Quantification (LLOQ) | Method dependent, typically in the low ng/mL range. | 31.3 ng/mL[1] | Not explicitly stated, but the calibration range started at 10 µg/mL. |
| Accuracy (Recovery %) | High accuracy, typically within 83-109%[4][5] | 90.3–109.0%[1] | Not explicitly stated, but the method was described as accurate. |
| Precision (RSD %) | High precision, with RSDs typically < 5%[4][5] | 0.9 to 13.4%[1] | Not explicitly stated, but the method was described as precise. |
| Matrix Effect Compensation | Excellent. The co-eluting internal standard effectively compensates for signal suppression or enhancement. | Moderate to Poor. Prone to inaccuracies due to matrix effects. Matrix-matched calibration can partially mitigate this. | Poor. Highly susceptible to interferences from co-eluting matrix components. |
¹ R² value indicates the coefficient of determination.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using IDMS and an alternative external standard method.
Isotope Dilution Mass Spectrometry (IDMS) using this compound
This protocol is based on established principles for IDMS of pesticides and is adapted for Fenvalerate analysis.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Transfer to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenvalerate: e.g., m/z 437.1 → 167.1[1]
-
This compound: The specific transition would be determined based on the mass shift from deuterium labeling.
-
-
Alternative Method: UPLC-MS/MS with External Standard Calibration
This protocol is based on a validated method for the simultaneous determination of several pyrethroids, including Fenvalerate[1].
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma, add an internal standard (if used for quality control, not for IDMS) and the precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Instrumental Analysis (UPLC-MS/MS)
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive mode.
-
Acquisition Mode: MRM.
-
MRM Transition for Fenvalerate: m/z 437.1 → 167.1[1].
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear understanding of the processes involved.
Conclusion
For the absolute quantification of Fenvalerate, Isotope Dilution Mass Spectrometry using this compound offers unparalleled accuracy and precision. By effectively compensating for matrix effects and variations in sample processing, IDMS provides highly reliable data essential for regulatory compliance, safety assessments, and advanced research. While external standard calibration methods can be effective for screening and in less complex matrices, the robustness and accuracy of IDMS make it the superior choice for definitive, high-stakes quantitative analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in implementing the most appropriate and rigorous analytical methodology for their specific needs.
References
- 1. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Robustness of Analytical Methods for Fenvalerate with Fenvalerate-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying pesticide residues like Fenvalerate, the complexity of sample matrices can often introduce variability and compromise the robustness of the analytical method. The use of a stable isotope-labeled internal standard, such as Fenvalerate-d6, is a critical strategy to mitigate these challenges and enhance method performance. This guide provides a comparative overview of analytical methodologies for Fenvalerate, highlighting the significant improvements in robustness achieved by incorporating this compound.
The Role of Internal Standards in Analytical Method Robustness
An ideal internal standard (IS) is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument, typically by mass spectrometry. The primary function of an IS is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components), and variations in instrument response.
Stable isotope-labeled internal standards, like this compound, are considered the gold standard because their physicochemical properties are nearly identical to the native analyte. This ensures that they co-elute chromatographically and experience similar matrix effects and ionization efficiencies, leading to more accurate and precise quantification.
Comparison of Analytical Methods for Fenvalerate
The most common analytical techniques for Fenvalerate determination are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. The key difference in method robustness often lies in the choice of internal standard.
Below is a comparison of typical performance characteristics of a validated analytical method for Fenvalerate with and without the use of this compound as an internal standard. While direct head-to-head comparative studies for Fenvalerate are not extensively published, the data presented for the method with this compound is based on the well-documented performance improvements observed for other pyrethroids and pesticides when their respective deuterated internal standards are employed.[1][2]
Table 1: Comparison of Analytical Method Performance for Fenvalerate
| Performance Parameter | Method without this compound (using alternative IS or external standard) | Method with this compound | Expected Improvement with this compound |
| Recovery (%) | 70-110% (can be highly variable depending on matrix) | 85-115% (more consistent across different matrices) | Increased accuracy and consistency |
| Precision (RSD %) | < 20% (can be higher in complex matrices) | < 10% | Improved reproducibility |
| Linearity (R²) | > 0.99 | > 0.995 | Enhanced linearity of calibration |
| Limit of Quantification (LOQ) | Typically 1-10 µg/kg (matrix dependent) | Potentially lower due to reduced signal variability | Improved sensitivity |
| Matrix Effect | Significant signal suppression or enhancement can occur | Effectively compensated | Minimized impact of matrix interference |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.
Protocol:
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For the method with internal standard: Add a known amount of this compound solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of semi-volatile compounds like Fenvalerate.
Typical GC-MS/MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent.
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient program to separate Fenvalerate from other matrix components (e.g., start at 70°C, ramp to 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenvalerate: Monitor at least two specific precursor-to-product ion transitions for confirmation and quantification (e.g., m/z 419 -> 167, 419 -> 225).
-
This compound: Monitor a specific transition that is unique to the deuterated standard (e.g., m/z 425 -> 167).
-
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the improved robustness when using this compound.
Caption: Experimental workflow for Fenvalerate analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
